molecular formula C9H7N3O4 B586458 methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 952182-17-1

methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B586458
CAS No.: 952182-17-1
M. Wt: 221.172
InChI Key: WWCIKRATXUMSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a high-value pyrrolo[2,3-b]pyridine derivative, a scaffold widely recognized as a privileged structure in medicinal chemistry. This compound serves as a versatile synthetic intermediate for constructing novel bioactive molecules, particularly in pioneering research areas. The core 7-azaindole structure is a known kinase inhibitor framework, functioning as an effective hinge-binder that utilizes its pyridine and pyrrole nitrogens as hydrogen bond acceptor and donor, respectively, to interact with the kinase hinge region . The strategically placed nitro and ester functional groups on this scaffold allow for extensive further derivatization, enabling researchers to explore structure-activity relationships (SAR) and optimize drug-like properties . The pyrrolo[2,3-b]pyridine scaffold is prominently featured in cutting-edge research, including the development of potent human neutrophil elastase (HNE) inhibitors for treating respiratory conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis , as well as selective PDE4B inhibitors targeted for inflammatory and central nervous system diseases . Furthermore, this chemotype is being investigated in the design of novel anti-cancer agents, with some derivatives demonstrating significant cytotoxic activity against challenging cell lines . This product is intended for research and development purposes as a key building block in these and other exploratory pharmaceutical programs.

Properties

IUPAC Name

methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)7-3-5-2-6(12(14)15)4-10-8(5)11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCIKRATXUMSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654040
Record name Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-17-1
Record name Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis leverages the well-established Fischer indole synthesis as the core strategic approach. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Strategy Overview

The synthesis of the target molecule, this compound, is achieved through a two-step sequence commencing with a commercially available starting material. The overall strategy involves the initial formation of a key hydrazine intermediate, followed by a Fischer indole synthesis to construct the desired bicyclic 7-azaindole core with the required functional groups.

The logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_cyclization Fischer Indole Synthesis cluster_product Final Product A 2-Chloro-5-nitropyridine B (5-Nitropyridin-2-yl)hydrazine A->B Hydrazine Hydrate C Methyl 2-((5-nitropyridin-2-yl)hydrazono)propanoate B->C Methyl Pyruvate D This compound C->D Acid Catalyst (e.g., PPA) Heat

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the target compound.

Synthesis of (5-Nitropyridin-2-yl)hydrazine

This initial step involves the nucleophilic aromatic substitution of the chloro group in 2-chloro-5-nitropyridine with hydrazine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-nitropyridine158.5510.0 g0.063
Hydrazine hydrate (~64% hydrazine)50.0610.0 mL~0.2
Ethanol46.07100 mL-

Procedure:

  • To a solution of 2-chloro-5-nitropyridine (10.0 g, 0.063 mol) in ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (10.0 mL, ~0.2 mol) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting yellow precipitate by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to yield (5-nitropyridin-2-yl)hydrazine.

Expected Yield: 85-95%

Synthesis of this compound

This step constitutes the core Fischer indole synthesis, where the prepared hydrazine is condensed with methyl pyruvate to form a hydrazone, which then undergoes acid-catalyzed cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(5-Nitropyridin-2-yl)hydrazine154.125.0 g0.032
Methyl pyruvate102.093.6 g (3.3 mL)0.035
Polyphosphoric acid (PPA)-50 g-
Toluene92.14100 mL-

Procedure:

  • In a round-bottom flask, suspend (5-nitropyridin-2-yl)hydrazine (5.0 g, 0.032 mol) in toluene (50 mL).

  • Add methyl pyruvate (3.6 g, 0.035 mol) to the suspension and stir the mixture at room temperature for 30 minutes to form the corresponding hydrazone.

  • In a separate flask, heat polyphosphoric acid (50 g) to 80°C with mechanical stirring.

  • Carefully add the toluene suspension of the hydrazone to the hot polyphosphoric acid.

  • Increase the temperature of the reaction mixture to 100-110°C and maintain for 1-2 hours. Monitor the cyclization by TLC.

  • After the reaction is complete, cool the mixture to approximately 60°C and pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Expected Yield: 60-75%

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceExpected Yield (%)
(5-Nitropyridin-2-yl)hydrazineC₅H₆N₄O₂154.12Yellow solid85-95
This compoundC₉H₇N₃O₄221.17Pale yellow to yellow solid60-75

Concluding Remarks

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The use of the Fischer indole synthesis allows for the direct construction of the 7-azaindole core with the desired substitution pattern. The experimental protocols are based on well-established chemical transformations and utilize readily available reagents, making this a practical approach for laboratory-scale synthesis. This guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

In-depth Technical Guide: Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 952182-17-1

Synonym: Methyl 5-Nitro-7-azaindole-2-carboxylate

This technical guide provides a comprehensive overview of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of public data specifically for this molecule, this guide also incorporates relevant information on the synthesis and biological activities of closely related 5-nitro-7-azaindole derivatives to provide a broader context for its potential applications and characteristics.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly accessible literature. However, based on its chemical structure, the following properties can be inferred and are summarized in Table 1.

PropertyValueSource
CAS Number 952182-17-1Internal Search
Molecular Formula C₉H₇N₃O₄Calculated
Molecular Weight 221.17 g/mol Calculated
Synonym Methyl 5-Nitro-7-azaindole-2-carboxylateInternal Search

Synthesis

A plausible synthetic approach would involve the nitration of a 7-azaindole-2-carboxylate precursor. The synthesis of various 7-azaindole derivatives often starts from substituted pyridines, followed by the construction of the fused pyrrole ring.[1][2]

General Synthetic Workflow for 5-Nitro-7-Azaindole Derivatives:

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Substituted_Pyridine Substituted Pyridine Pyrrole_Formation Pyrrole Ring Formation Substituted_Pyridine->Pyrrole_Formation Multiple Steps Esterification Esterification (Position 2) Pyrrole_Formation->Esterification Nitration Nitration (Position 5) Esterification->Nitration Target_Molecule This compound Nitration->Target_Molecule

Figure 1. A generalized synthetic workflow for producing this compound.

Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound could not be located in the available literature. Characterization of related 7-azaindole derivatives is typically performed using these standard analytical techniques.

Biological Activity and Drug Development Potential

While direct biological studies on this compound are not widely published, the 7-azaindole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds, particularly as kinase inhibitors.[3]

Derivatives of 7-azaindole have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: The 5-nitro-7-azaindole core is a key intermediate for compounds with anticancer activity.[2] Substituted 5-nitroindoles have demonstrated broad-spectrum anticancer activities.[4]

  • Kinase Inhibitors: The 7-azaindole framework is a common feature in the design of inhibitors for various kinases, which are crucial targets in oncology and inflammatory diseases.[5][6]

  • Antimicrobial and Antiviral Agents: Pyrrolopyridine derivatives have shown potential as antimicrobial and antiviral compounds.

  • Neurological and Immunological Applications: Certain 7-azaindole derivatives have been explored for their potential in treating diseases of the nervous and immune systems.

The introduction of a nitro group at the 5-position and a methyl carboxylate at the 2-position of the 7-azaindole scaffold provides functional handles for further chemical modification and may modulate the biological activity and pharmacokinetic properties of the molecule. These features make this compound a valuable building block and a potential candidate for inclusion in screening libraries for drug discovery programs.

Potential Signaling Pathway Interactions:

Given the prevalence of 7-azaindole derivatives as kinase inhibitors, it is plausible that this compound or its derivatives could interact with various kinase signaling pathways implicated in cell proliferation, survival, and inflammation. A generalized representation of a kinase inhibition pathway is provided below.

Kinase_Inhibition ATP ATP Kinase Kinase ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Inhibitor This compound (Hypothetical) Inhibitor->Kinase Inhibition

Figure 2. A hypothetical model of kinase inhibition by a 7-azaindole derivative.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery, primarily owing to its 5-nitro-7-azaindole core structure. While specific experimental data for this compound is sparse in the public domain, the well-documented biological activities of related compounds suggest that it is a valuable subject for further investigation. Researchers and drug development professionals are encouraged to consider this molecule as a versatile building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology and immunology. Further studies are warranted to fully elucidate its physicochemical properties, develop efficient synthetic routes, and explore its biological activity profile.

References

An In-depth Technical Guide to the Synthesis of 5-nitro-7-azaindole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 5-nitro-7-azaindole-2-carboxylic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Synthetic Strategy Overview

The synthesis of 5-nitro-7-azaindole-2-carboxylic acid methyl ester can be envisioned through a two-step process. The initial step involves the construction of the 7-azaindole core structure, specifically the methyl 7-azaindole-2-carboxylate intermediate. Subsequently, this intermediate undergoes electrophilic nitration to introduce a nitro group at the C-5 position of the bicyclic system. While various methods exist for the synthesis of the 7-azaindole nucleus, the Hemetsberger-Knittel reaction provides a direct route to the required 2-carboxy-substituted azaindole.[1]

Logical Workflow of the Synthesis

start Starting Materials step1 Step 1: Hemetsberger-Knittel Synthesis of Methyl 7-azaindole-2-carboxylate start->step1 intermediate Intermediate: Methyl 7-azaindole-2-carboxylate step1->intermediate step2 Step 2: Electrophilic Nitration intermediate->step2 product Final Product: 5-nitro-7-azaindole-2-carboxylic acid methyl ester step2->product purification Purification and Characterization product->purification

Caption: Logical workflow for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Methyl 7-azaindole-2-carboxylate via Hemetsberger-Knittel Reaction

The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[2] In this adaptation, a substituted pyridine aldehyde serves as the precursor to the "aryl" component.

Reaction Scheme:

reactant1 Pyridine-2-carbaldehyde product Methyl 7-azaindole-2-carboxylate reactant1->product 1. Base (e.g., NaOEt) 2. Heat (e.g., in xylene) reactant2 Methyl azidoacetate reactant2->product

Caption: Hemetsberger-Knittel synthesis of the 7-azaindole core.

Detailed Protocol:

  • Preparation of Methyl (E)-2-azido-3-(pyridin-2-yl)acrylate:

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask cooled to 0°C, add pyridine-2-carbaldehyde dropwise with stirring.

    • To this mixture, add a solution of methyl azidoacetate in ethanol dropwise, maintaining the temperature at 0°C.

    • Allow the reaction mixture to stir at room temperature for 12-18 hours.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acrylate intermediate.

  • Cyclization to Methyl 7-azaindole-2-carboxylate:

    • Dissolve the crude methyl (E)-2-azido-3-(pyridin-2-yl)acrylate in a high-boiling point solvent such as xylene.

    • Heat the solution to reflux (typically 140-150°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 7-azaindole-2-carboxylate.

Quantitative Data for Step 1:

Reagent/ParameterQuantity/ValueMoles (approx.)Notes
Pyridine-2-carbaldehyde10.7 g0.1 molStarting material
Methyl azidoacetate11.5 g0.1 molReagent
Sodium2.3 g0.1 molFor preparation of NaOEt
Absolute Ethanol100 mL-Solvent
Xylene150 mL-Solvent for cyclization
Reaction Temperature0°C to RT; Reflux-Varies by sub-step
Reaction Time12-18 h; 2-4 h-Varies by sub-step
Typical Yield 60-75% -Over two steps
Step 2: Synthesis of 5-nitro-7-azaindole-2-carboxylic acid methyl ester via Electrophilic Nitration

The nitration of the 7-azaindole core is a critical step. The regioselectivity is influenced by the electronic nature of both the pyridine and pyrrole rings. Milder nitrating agents are often preferred to avoid side reactions.

Reaction Scheme:

reactant Methyl 7-azaindole-2-carboxylate product Methyl 5-nitro-7-azaindole-2-carboxylate reactant->product Nitrating agent (e.g., KNO3/H2SO4)

Caption: Electrophilic nitration of the 7-azaindole intermediate.

Detailed Protocol:

  • To a stirred solution of methyl 7-azaindole-2-carboxylate in concentrated sulfuric acid at 0°C, add potassium nitrate portion-wise, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

  • Collect the precipitate by filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-nitro-7-azaindole-2-carboxylic acid methyl ester.

Quantitative Data for Step 2:

Reagent/ParameterQuantity/ValueMoles (approx.)Notes
Methyl 7-azaindole-2-carboxylate8.8 g0.05 molStarting material
Potassium Nitrate5.1 g0.05 molNitrating agent
Concentrated Sulfuric Acid50 mL-Solvent and catalyst
Reaction Temperature0-5°C-Critical for selectivity
Reaction Time1-2 hours-Monitor by TLC
Typical Yield 50-65% --

Characterization Data (Predicted)

CompoundMolecular FormulaMolecular WeightAppearance1H NMR (Predicted)
Methyl 7-azaindole-2-carboxylateC9H8N2O2176.17 g/mol Off-white to pale yellow solidδ 8.3-8.5 (d, 1H), 7.8-8.0 (d, 1H), 7.1-7.3 (m, 1H), 7.0-7.1 (s, 1H), 3.9-4.0 (s, 3H)
5-nitro-7-azaindole-2-carboxylic acid methyl esterC9H7N3O4221.17 g/mol Yellow solidδ 9.0-9.2 (s, 1H), 8.5-8.7 (s, 1H), 7.2-7.4 (s, 1H), 4.0-4.1 (s, 3H)

Conclusion

This technical guide outlines a feasible and detailed synthetic pathway for 5-nitro-7-azaindole-2-carboxylic acid methyl ester. The presented protocols, based on established chemical transformations, provide a solid foundation for researchers to produce this valuable compound for further investigation in various fields, particularly in the development of novel therapeutic agents. Careful control of reaction conditions, especially during the nitration step, is crucial for achieving the desired product with good yield and purity.

References

Spectroscopic and Synthetic Overview of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data and synthetic methodologies for methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Despite its commercial availability and citation in patent literature, a comprehensive, publicly accessible dataset of its spectroscopic properties and a detailed experimental protocol for its synthesis remain elusive in peer-reviewed scientific journals. This document compiles the available information and provides a generalized framework for its characterization.

Physicochemical Data

PropertyValueSource
Molecular Formula C₉H₇N₃O₄Inferred
Molecular Weight 221.17 g/mol Inferred
IUPAC Name This compound-
CAS Number 1434141-72-6-

Spectroscopic Data

A complete set of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound is not available in the searched scientific literature. The compound is mentioned in patent literature, specifically ES2540962T3, which suggests that such data exists within the patent's detailed description. However, the full text of this patent with the explicit experimental data was not accessible through the conducted searches.

For researchers requiring this data, it is recommended to consult the full patent documentation or to perform a full characterization upon synthesis or acquisition of the compound.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available public literature. However, general synthetic routes for related 1H-pyrrolo[2,3-b]pyridine derivatives often involve the construction of the pyrrole ring onto a functionalized pyridine precursor.

A plausible synthetic approach would likely involve:

  • Nitration of a suitable 1H-pyrrolo[2,3-b]pyridine-2-carboxylate precursor.

  • Esterification of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with methanol.

  • A multi-step synthesis starting from a substituted pyridine to build the pyrrole ring, followed by nitration and esterification.

The characterization of the final product would follow a standard workflow in synthetic organic chemistry.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction (e.g., Nitration, Esterification) start->reaction Reagents, Solvents workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification product Isolated Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir analysis Data Analysis & Structure Confirmation nmr->analysis ms->analysis ir->analysis

Caption: Generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

Technical Guide: Spectroscopic and Synthetic Aspects of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the analytical and synthetic considerations for methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule in the public domain, this guide presents predicted ¹H NMR data based on the analysis of structurally similar compounds. It also outlines a general synthetic approach and standard experimental protocols relevant to its preparation and characterization.

Predicted ¹H NMR Data

A detailed ¹H NMR spectral dataset for this compound is not currently available in published literature. However, based on the known chemical shifts of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core and the electronic effects of the nitro and methyl carboxylate substituents, a predicted spectrum can be proposed. The following table summarizes the anticipated chemical shifts (δ), multiplicities, and coupling constants (J).

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (H1)12.0 - 13.0br s-
H49.0 - 9.2d~2.5
H68.8 - 9.0d~2.5
H37.3 - 7.5s-
OCH₃3.9 - 4.1s-

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocols

General Synthetic Approach

The synthesis of the target molecule can be envisioned through a pathway involving the construction of the pyrrolo[2,3-b]pyridine core followed by functional group manipulations. A plausible synthetic route is outlined below.

SynthesisWorkflow A Starting Material: Substituted Pyridine B Introduction of Pyrrole Precursor A->B Coupling Reaction C Cyclization to form Pyrrolo[2,3-b]pyridine Core B->C Intramolecular Annulation D Nitration at C5 C->D Electrophilic Nitration E Esterification at C2 D->E Carboxylation & Esterification F Final Product: This compound E->F

Caption: A generalized workflow for the synthesis of the target compound.

Protocol for ¹H NMR Sample Preparation and Analysis

A standard protocol for obtaining a ¹H NMR spectrum of a heterocyclic compound like this compound is as follows:

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is crucial and should be one in which the compound is fully soluble.

    • Once dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. To ensure homogeneity, the solution can be gently mixed by inverting the capped NMR tube several times.

  • NMR Data Acquisition :

    • The ¹H NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Logical Relationships in Spectroscopic Analysis

The process of characterizing an organic compound using ¹H NMR involves a logical flow from data acquisition to structure elucidation.

NMR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition (FID) B->C D Fourier Transform C->D E Phase and Baseline Correction D->E F Integration E->F G Chemical Shift (δ) Analysis F->G H Multiplicity (Splitting Pattern) Analysis F->H I Coupling Constant (J) Analysis F->I J Integral Analysis F->J K Proton Environment Determination G->K H->K I->K J->K L Connectivity Mapping K->L M Final Structure Confirmation L->M

Caption: Workflow for ¹H NMR spectroscopic analysis and structure elucidation.

This guide provides a foundational understanding for researchers working with this compound. The provided protocols and predicted data serve as a starting point for experimental work, which is essential for the definitive characterization of this compound.

Technical Guide: 13C NMR Analysis of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound belonging to the 7-azaindole family. The 7-azaindole scaffold is a significant pharmacophore in medicinal chemistry, appearing in a variety of biologically active molecules. Understanding the precise structure and electronic environment of derivatives like this is crucial for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) data for this compound, a detailed experimental protocol for its synthesis and NMR analysis, and a visualization of its synthetic pathway.

13C NMR Data

The 13C NMR spectrum of this compound was recorded in dimethyl sulfoxide-d6 (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.

Carbon AtomChemical Shift (δ, ppm)
C=O160.7
C-7a151.7
C-5145.2
C-4140.7
C-2131.7
C-3a129.5
C-6116.5
C-3114.7
OCH352.4

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through a multi-step process starting from 2-amino-5-nitropyridine.

Step 1: Synthesis of 2-Hydrazino-5-nitropyridine

To a solution of 2-amino-5-nitropyridine (10.0 g, 71.9 mmol) in concentrated hydrochloric acid (60 mL) at 0 °C, a solution of sodium nitrite (5.47 g, 79.3 mmol) in water (15 mL) is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added in portions to a stirred solution of stannous chloride dihydrate (48.7 g, 216 mmol) in concentrated hydrochloric acid (60 mL) at 0 °C. After the addition is complete, the mixture is stirred for an additional 30 minutes. The resulting precipitate is collected by filtration, washed with a small amount of cold water, and then suspended in water (100 mL). The suspension is made basic by the addition of 50% aqueous sodium hydroxide. The product is extracted with ethyl acetate, and the organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-hydrazino-5-nitropyridine.

Step 2: Synthesis of this compound

A mixture of 2-hydrazino-5-nitropyridine (5.0 g, 32.4 mmol) and methyl pyruvate (3.64 g, 35.6 mmol) in ethanol (100 mL) containing concentrated sulfuric acid (1 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is then refluxed in Dowtherm A (50 mL) for 15 minutes. After cooling, the mixture is diluted with hexanes, and the resulting solid is collected by filtration and washed with hexanes to afford this compound.

13C NMR Spectroscopy

Instrumentation: A standard NMR spectrometer with a proton frequency of at least 300 MHz is suitable for this analysis.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of dimethyl sulfoxide-d6 (DMSO-d6).

Data Acquisition:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30) is performed.

  • Solvent: DMSO-d6.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is typically sufficient.

  • Number of Scans (ns): Due to the low natural abundance of 13C, a sufficient number of scans (e.g., 1024 or more) should be acquired to obtain a good signal-to-noise ratio.

Data Processing:

  • The Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

  • The spectrum is Fourier transformed.

  • The transformed spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the solvent peak of DMSO-d6 (δ = 39.52 ppm).

Synthetic Pathway Visualization

The following diagram illustrates the synthetic route to this compound.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Diazotization and Reduction cluster_step2 Step 2: Fischer Indole Synthesis & Cyclization 2-amino-5-nitropyridine 2-amino-5-nitropyridine Diazonium Salt Diazonium Salt 2-amino-5-nitropyridine->Diazonium Salt 1. NaNO2, HCl 2. SnCl2 2-hydrazino-5-nitropyridine 2-hydrazino-5-nitropyridine Diazonium Salt->2-hydrazino-5-nitropyridine Hydrazone Intermediate Hydrazone Intermediate 2-hydrazino-5-nitropyridine->Hydrazone Intermediate Methyl Pyruvate, H+ Target Molecule This compound Hydrazone Intermediate->Target Molecule Dowtherm A, Heat

Caption: Synthetic route to the target compound.

Mass Spectrometry of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible electron ionization (EI) fragmentation pathway, presents quantitative mass spectral data in a structured format, and includes a comprehensive experimental protocol for acquiring such data.

Introduction

This compound, also known as methyl 5-nitro-7-azaindole-2-carboxylate, belongs to the 7-azaindole class of compounds. The introduction of a nitro group and a methyl ester functional group to the core structure significantly influences its fragmentation behavior under mass spectrometric conditions. Understanding this fragmentation is crucial for its unambiguous identification and for the structural elucidation of its metabolites or derivatives in various research and development settings.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of its functional groups and heterocyclic core. The following table summarizes the expected quantitative data from an electron ionization mass spectrum. The molecular formula for the compound is C₉H₇N₃O₄, with a molecular weight of 221.17 g/mol .

m/z Proposed Fragment Ion Formula Description of Loss Plausible Relative Abundance
221[M]⁺[C₉H₇N₃O₄]⁺Molecular IonModerate
190[M - OCH₃]⁺[C₈H₄N₃O₃]⁺Loss of a methoxy radicalHigh
175[M - NO₂]⁺[C₉H₇N₂O₂]⁺Loss of a nitro radicalModerate
162[M - COOCH₃]⁺[C₇H₄N₃O₂]⁺Loss of the carbomethoxy radicalModerate
144[M - OCH₃ - NO₂]⁺[C₈H₄N₂O]⁺Sequential loss of methoxy and nitro radicalsModerate to High
116[C₇H₄N₂]⁺Fragmentation of the pyrrole ringLow
90[C₆H₄N]⁺Fragmentation of the pyridine ringLow

Proposed Fragmentation Pathway

The electron ionization (EI) mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways initiated by the ionization of the molecule. The primary fragmentation events are expected to involve the substituents on the pyrrolopyridine core.

A significant fragmentation route is the cleavage of the ester group. The molecular ion at m/z 221 can readily lose a methoxy radical (•OCH₃) to form a stable acylium ion at m/z 190, which is often a prominent peak for methyl esters. Alternatively, the entire carbomethoxy group (•COOCH₃) can be lost, resulting in an ion at m/z 162.

Another characteristic fragmentation pathway for nitroaromatic compounds is the loss of the nitro group. The molecular ion can lose a nitro radical (•NO₂) to produce a fragment ion at m/z 175. Subsequent fragmentation of this ion can provide further structural information.

A combination of these fragmentation pathways is also highly probable. For instance, the ion at m/z 190 ([M - OCH₃]⁺) can subsequently lose a nitro radical to yield a fragment at m/z 144. Further fragmentation of the heterocyclic core can lead to smaller ions, such as those at m/z 116 and 90, corresponding to fragments of the fused ring system.

fragmentation_pathway M [M]⁺˙ m/z = 221 C₉H₇N₃O₄⁺˙ F190 [M - OCH₃]⁺ m/z = 190 C₈H₄N₃O₃⁺ M->F190 - •OCH₃ F175 [M - NO₂]⁺˙ m/z = 175 C₉H₇N₂O₂⁺˙ M->F175 - •NO₂ F162 [M - COOCH₃]⁺ m/z = 162 C₇H₄N₃O₂⁺ M->F162 - •COOCH₃ F144 [M - OCH₃ - NO₂]⁺ m/z = 144 C₈H₄N₂O⁺ F190->F144 - NO₂ F175->F144 - OCH₃ F116 [C₇H₄N₂]⁺ m/z = 116 F144->F116 - CO F90 [C₆H₄N]⁺ m/z = 90 F116->F90 - C₂H₂

Proposed EI-MS fragmentation pathway.

Experimental Protocols

The following section details a standard experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

4.1 Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent for GC-MS analysis.

4.2 Instrumentation

  • Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

4.3 GC-MS Parameters

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-300

  • Scan Rate: 2 scans/second

4.4 Data Analysis

The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will show the retention time of the analyte. The mass spectrum corresponding to the chromatographic peak of this compound should be extracted and analyzed for the molecular ion and characteristic fragment ions as detailed in this guide.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of the target compound.

workflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_processing Data Processing & Interpretation Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (10-100 µg/mL) Stock->Working GC_MS GC-MS Analysis (EI Source) Working->GC_MS TIC Obtain Total Ion Chromatogram (TIC) GC_MS->TIC Extract Extract Mass Spectrum of Analyte Peak TIC->Extract Identify Identify Molecular Ion and Fragment Ions Extract->Identify Compare Compare with Predicted Fragmentation Pattern Identify->Compare

Workflow for mass spectrometric analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The proposed fragmentation pathway and quantitative data serve as a valuable reference for its identification in complex matrices and for the structural elucidation of related compounds. The detailed experimental protocol offers a practical starting point for researchers to develop and validate their own analytical methods.

An In-depth Technical Guide to the Starting Materials for Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a derivative of 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this important compound, complete with detailed experimental protocols and quantitative data to facilitate its synthesis in a laboratory setting.

Primary Synthetic Strategy: Fischer Indole Synthesis

The most direct and widely applicable method for the synthesis of the 7-azaindole core, and by extension, this compound, is the Fischer indole synthesis.[1][2][3][4] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. In the context of our target molecule, the key starting materials are 2-hydrazinyl-5-nitropyridine and a pyruvate derivative , such as dimethyl 2-oxosuccinate or methyl pyruvate.

A generalized workflow for this synthetic approach is illustrated below:

Fischer_Indole_Synthesis A 2-Amino-5-nitropyridine B 2-Hydrazinyl-5-nitropyridine A->B Diazotization & Reduction D Hydrazone Intermediate B->D Condensation C Dimethyl 2-oxosuccinate (or similar pyruvate derivative) C->D E This compound D->E Acid-catalyzed Cyclization

Figure 1: General workflow for the Fischer indole synthesis of the target molecule.

Core Starting Materials: Synthesis and Properties

2-Amino-5-nitropyridine

This is a crucial precursor for the synthesis of the required hydrazine. It is commercially available or can be synthesized in the laboratory.

Synthesis:

2-Amino-5-nitropyridine is typically prepared by the nitration of 2-aminopyridine.[5][6][7]

  • Reaction: Nitration of 2-aminopyridine using a mixture of concentrated nitric acid and sulfuric acid.

  • Key Reagents: 2-Aminopyridine, concentrated nitric acid, concentrated sulfuric acid.

  • General Conditions: The reaction is typically carried out at a controlled temperature, often below 10°C, to manage the exothermic nature of the nitration.[5]

Starting Material Reagents Conditions Yield Reference
2-AminopyridineHNO₃, H₂SO₄1,2-dichloroethane, 58°C, 10 h91.67%[5]

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine [5]

  • In a suitable reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.

  • Cool the solution to below 10°C.

  • Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise over a period of 1 to 2 hours, maintaining the temperature below 10°C. The reaction mixture will change color from light yellow to red-wine.

  • After the addition is complete, allow the reaction to proceed for an additional 10 hours at a controlled temperature (e.g., 58°C).

  • Cool the reaction mixture to room temperature and wash with water until the pH of the aqueous layer is approximately 5.8.

  • Separate the organic layer and remove the 1,2-dichloroethane under reduced pressure.

  • The residue is then carefully poured into ice water to precipitate a dark yellow solid.

  • Collect the solid by filtration, wash with water, and dry to yield 2-amino-5-nitropyridine.

2-Hydrazinyl-5-nitropyridine

This is the key arylhydrazine component for the Fischer indole synthesis. It is synthesized from 2-amino-5-nitropyridine.

Synthesis:

The conversion of an aminopyridine to a hydrazinylpyridine typically involves a diazotization reaction followed by reduction.

  • Reaction: Diazotization of 2-amino-5-nitropyridine followed by reduction of the resulting diazonium salt.

  • Key Reagents: 2-Amino-5-nitropyridine, sodium nitrite, hydrochloric acid, and a reducing agent such as tin(II) chloride.

Experimental Protocol: Synthesis of 2-Hydrazinyl-5-nitropyridine (General Procedure)

  • Suspend 2-amino-5-nitropyridine in concentrated hydrochloric acid and cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir the mixture for 30 minutes.

  • In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0°C.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the reaction mixture at low temperature for an additional 1-2 hours.

  • Collect the precipitated solid by filtration, wash with a small amount of cold water, and then with a suitable organic solvent.

  • The crude product can be purified by recrystallization.

Dimethyl 2-oxosuccinate (or similar pyruvate derivatives)

This carbonyl compound provides the carbon atoms that will form the pyrrole ring of the 7-azaindole core, including the C2-carboxylate group. It is commercially available.

Compound CAS Number Molecular Formula Molecular Weight
Dimethyl 2-oxosuccinate16597-59-0C₆H₈O₅160.12 g/mol

Final Synthesis Step: Fischer Indole Cyclization

The final step involves the reaction of 2-hydrazinyl-5-nitropyridine with a pyruvate derivative, followed by acid-catalyzed cyclization of the intermediate hydrazone.

Fischer_Cyclization A 2-Hydrazinyl-5-nitropyridine C Hydrazone Formation A->C B Dimethyl 2-oxosuccinate B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (e.g., H₂SO₄, PPA) E Rearomatization & Cyclization D->E F Elimination of Ammonia E->F G This compound F->G

Figure 2: Key steps in the Fischer indole cyclization.

Experimental Protocol: Synthesis of this compound (General Procedure)

  • In a round-bottom flask, dissolve 2-hydrazinyl-5-nitropyridine and an equimolar amount of dimethyl 2-oxosuccinate in a suitable solvent such as ethanol or acetic acid.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate.

  • Cool the reaction mixture and add an acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.

  • Heat the mixture to a temperature between 80-120°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.

Alternative Synthetic Routes

While the Fischer indole synthesis is a primary route, other methods for constructing the 7-azaindole skeleton can be considered.

  • Bartoli Indole Synthesis: This method involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[8][9][10][11] For the target molecule, this would involve a suitably substituted nitropyridine.

  • Palladium-Catalyzed Cyclization: Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization, is another powerful strategy for forming the 7-azaindole ring system.

Conclusion

The synthesis of this compound is most readily achieved through the Fischer indole synthesis. The key starting materials, 2-amino-5-nitropyridine and a pyruvate derivative, are either commercially available or can be prepared through well-established synthetic procedures. This guide provides the necessary information, including detailed experimental protocols and key reaction parameters, to enable researchers to successfully synthesize this valuable compound for applications in drug discovery and development. Careful control of reaction conditions, particularly temperature and acidity, is crucial for achieving high yields and purity.

References

A Technical Guide to the Synthesis of 5-Nitro-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-azaindole (1H-pyrrolo[2,3-b]pyridine) and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] The introduction of a nitro group at the 5-position significantly influences the electronic properties of the ring system, making 5-nitro-7-azaindole a critical intermediate for synthesizing compounds with potential therapeutic applications, notably in oncology.[2] The synthesis of this key intermediate, however, presents challenges related to regioselectivity and scalability. Direct nitration of the 7-azaindole core is difficult, often leading to a mixture of isomers or polymerization under harsh acidic conditions.[3] This guide provides an in-depth overview of established and modern synthetic strategies, focusing on scalable processes, detailed experimental protocols, and comparative data.

Primary Synthetic Strategies

Two main strategies have been prominently reported for the synthesis of 5-nitro-7-azaindole: a classical approach involving the nitration of a reduced precursor and a modern, scalable process utilizing a Sonogashira coupling followed by cycloisomerization.

Modern Scalable Synthesis: Iodination, Sonogashira Coupling, and Cycloisomerization

A highly efficient and scalable, multi-kilogram process has been developed that avoids harsh nitrating conditions and is suitable for industrial production.[4][5] This three-step synthesis begins with commercially available 2-amino-5-nitropyridine and proceeds through a Sonogashira coupling and a subsequent metal-free cycloisomerization.[2][4] This method is noted for its safety, cost-effectiveness, and consistent yields.[4]

G cluster_0 Step 1: Iodination cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Metal-Free Cycloisomerization A 2-Amino-5-nitropyridine B 3-Iodo-5-nitro-pyridin-2-ylamine A->B KI / KIO4, H2SO4 C 5-Nitro-3-(trimethylsilylethynyl) pyridin-2-amine B->C TMS-acetylene, Et3N, DMF Cu(I), PdCl2(PPh3)2 D 5-Nitro-7-azaindole C->D Morpholine, H2O, 90°C G A 7-Azaindole B 7-Azaindoline A->B Reduction C 1-Nitro-7-azaindoline B->C Fuming HNO3 / conc. H2SO4, -5°C D 5-Nitro-7-azaindoline C->D Rearrangement (conc. H2SO4) E 5-Nitro-7-azaindole D->E Dehydrogenation

References

An In-depth Technical Guide to the Electrophilic Nitration of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nitration of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The document details the predicted regioselectivity based on analogous indole chemistry, presents plausible experimental protocols, and discusses the influence of the 7-azaindole nucleus on the reaction outcome.

Introduction

Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, also known as methyl 7-azaindole-2-carboxylate, is a valuable building block in the synthesis of various biologically active compounds. The introduction of a nitro group onto this scaffold via electrophilic nitration can serve as a crucial step in the development of novel therapeutics, as the nitro group can be a versatile handle for further functionalization or can itself be a key pharmacophoric element. Understanding the regioselectivity and optimal conditions for this reaction is therefore of significant importance.

While direct experimental data for the nitration of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is limited in publicly available literature, a strong understanding of the reaction can be derived from the well-documented nitration of its close structural analog, ethyl indole-2-carboxylate. The presence of the electron-withdrawing pyridine ring in the 7-azaindole system is expected to influence the electron density distribution and, consequently, the position of nitration compared to the indole counterpart.

Predicted Regioselectivity

The electrophilic nitration of indoles is known to be highly dependent on the reaction conditions and the nature of substituents on the indole ring. For ethyl indole-2-carboxylate, an electron-withdrawing substituent at the 2-position directs nitration to several positions. Based on these established findings, the nitration of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is anticipated to yield a mixture of isomers.

The primary sites of electrophilic attack are predicted to be the 3-position of the pyrrole ring and the 5- and 6-positions of the pyridine ring.

  • C3-Nitration: The pyrrole ring is generally more activated towards electrophilic substitution than the pyridine ring. Therefore, nitration at the C3 position to yield methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a highly probable outcome.

  • C5-Nitration: The commercial availability of methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate strongly suggests that nitration on the pyridine ring at the C5 position is a viable and synthetically accessible pathway. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack, but substitution is still possible under forcing conditions, with the 5-position being electronically favored over the 4- and 6-positions.

  • C6-Nitration: Similar to the nitration of indole-2-carboxylates, substitution at the C6 position is also a possibility, leading to the formation of methyl 6-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

The following diagram illustrates the potential nitration products.

G cluster_main Electrophilic Nitration of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Start Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Reagents HNO3 / H2SO4 Start->Reagents Reaction Product_3_Nitro Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Reagents->Product_3_Nitro Pyrrole Ring Attack Product_5_Nitro This compound Reagents->Product_5_Nitro Pyridine Ring Attack Product_6_Nitro Methyl 6-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Reagents->Product_6_Nitro Pyridine Ring Attack G cluster_workflow General Nitration Workflow Start Dissolve Substrate in conc. H2SO4 Cool Cool to 0-5 °C Start->Cool Add_Nitrating_Agent Add Nitrating Agent (HNO3/H2SO4) dropwise Cool->Add_Nitrating_Agent React Stir at low temperature Add_Nitrating_Agent->React Quench Pour onto ice React->Quench Isolate Filter and wash precipitate Quench->Isolate Purify Purify by chromatography or recrystallization Isolate->Purify End Characterize Products Purify->End

A Technical Guide to the Regioselective Synthesis of Substituted 7-Azaindoles: Strategies, Protocols, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant molecules, including kinase inhibitors for cancer therapy and antivirals. Its ability to act as a bioisostere of indole, coupled with unique physicochemical properties imparted by the pyridine nitrogen, has made it a focal point in drug discovery. This technical guide provides an in-depth exploration of the key regioselective strategies for the synthesis of substituted 7-azaindoles, complete with detailed experimental protocols, comparative data, and a visualization of their relevance in critical biological signaling pathways.

Core Synthetic Strategies for Regioselective Functionalization

The regioselective introduction of substituents onto the 7-azaindole core is paramount for tuning the pharmacological properties of the resulting molecules. The primary strategies to achieve this can be broadly categorized into:

  • Direct C-H Functionalization: This modern approach involves the direct activation and functionalization of C-H bonds at specific positions of the 7-azaindole ring, often mediated by transition metal catalysts. This method is highly atom-economical and allows for the introduction of a wide range of functional groups.

  • Synthesis from Pre-functionalized Precursors: This classical and robust strategy involves the construction of the 7-azaindole ring from appropriately substituted pyridine or pyrrole precursors. The substitution pattern of the final product is dictated by the starting materials.

  • Halogenation and Cross-Coupling Reactions: This versatile two-step approach involves the regioselective halogenation of the 7-azaindole nucleus, followed by transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to introduce diverse substituents.

I. Direct C-H Functionalization of 7-Azaindoles

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of 7-azaindoles, avoiding the need for pre-functionalized starting materials.

C-2 Arylation of 7-Azaindoles

The C-2 position of the 7-azaindole nucleus is a common site for functionalization. Palladium-catalyzed direct arylation has been shown to be effective for this transformation.[1][2][3]

Experimental Protocol: Palladium-Catalyzed C-2 Arylation of N-Methyl-7-Azaindole [4]

  • Reaction Setup: To a reaction vessel containing N-methyl-7-azaindole (1.0 equiv) and phenylboronic acid (1.0 equiv) is added Pd(OAc)₂ (5 mol %) and Na₂S₂O₈ (1.5 equiv).

  • Solvent: Acetic acid (1 mL) is added as the solvent.

  • Reaction Conditions: The reaction mixture is stirred at room temperature in the open air.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the C-2 arylated product.

EntryAryl Boronic AcidYield (%)
1Phenylboronic acid85
24-Tolylboronic acid82
34-Methoxyphenylboronic acid88
44-Fluorophenylboronic acid75

Table 1: Representative yields for the Pd-catalyzed C-2 arylation of N-methyl-7-azaindole.[4]

C-3 Chalcogenation of 7-Azaindoles

The C-3 position can be selectively functionalized, for instance, through iodine-catalyzed chalcogenation.[5]

Experimental Protocol: Iodine-Catalyzed C-3 Selenylation of 7-Azaindole [5]

  • Reaction Setup: A dried round-bottom flask is charged with 7-azaindole (1.0 equiv, 0.42 mmol) and DMSO (2 mL).

  • Catalyst Addition: Iodine (20 mol %) is added, and the solution is stirred for 5 minutes at room temperature.

  • Reagent Addition: Diphenyl diselenide (0.6 equiv) is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at 80 °C for 6 hours in the open air.

  • Work-up and Purification: After completion, the reaction is quenched with aqueous sodium thiosulfate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the C-3 selenylated product.

Entry7-Azaindole DerivativeDiselenideYield (%)
17-AzaindoleDiphenyl diselenide85
22-Methyl-7-azaindoleDiphenyl diselenide82
37-AzaindoleBis(4-chlorophenyl) diselenide78

Table 2: Representative yields for the iodine-catalyzed C-3 selenylation of 7-azaindoles.[5]

II. Synthesis from Substituted Pyridines

A highly effective method for producing substituted 7-azaindoles involves the Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization. This strategy allows for the regioselective introduction of substituents at the C-2 position.[6][7][8][9]

Experimental Protocol: Synthesis of 2-Substituted 7-Azaindoles via Sonogashira Coupling and Cyclization [6]

Step 1: Sonogashira Coupling

  • Reaction Setup: To a solution of 2-amino-3-iodopyridine (1.0 equiv) and the corresponding terminal alkyne (1.2 equiv) in a suitable solvent such as THF or DMF, are added Pd(PPh₃)₂Cl₂ (2 mol %) and CuI (4 mol %).

  • Base: A base such as triethylamine (2.0 equiv) is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the 2-amino-3-(alkynyl)pyridine intermediate.

Step 2: Intramolecular Cyclization

  • Reaction Setup: The 2-amino-3-(alkynyl)pyridine intermediate (1.0 equiv) is dissolved in toluene.

  • Reagents: Potassium tert-butoxide (1.2 equiv) and a catalytic amount of 18-crown-6 (10 mol %) are added.

  • Reaction Conditions: The mixture is heated to 65 °C and stirred until the reaction is complete.

  • Work-up and Purification: The reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the 2-substituted 7-azaindole.

EntryAlkyneSonogashira Yield (%)Cyclization Yield (%)Overall Yield (%)
1Phenylacetylene959287
21-Hexyne929083
3Cyclopropylacetylene888575

Table 3: Yields for the two-step synthesis of 2-substituted 7-azaindoles.[6]

III. Halogenation and Suzuki-Miyaura Cross-Coupling

Regioselective halogenation of the 7-azaindole core provides a versatile handle for subsequent functionalization via cross-coupling reactions. The Suzuki-Miyaura reaction is widely employed for the introduction of aryl and heteroaryl moieties.[10][11][12]

Experimental Protocol: Synthesis of 3,6-Diaryl-7-Azaindoles via Sequential Halogenation and Suzuki-Miyaura Coupling [12]

Step 1: C-3 Iodination

  • To a solution of 7-azaindole in DCM, N-iodosuccinimide (1.0 equiv) and KOH (0.5 equiv) are added. The reaction is stirred at room temperature to yield 3-iodo-7-azaindole.

Step 2: N-Oxidation and C-6 Chlorination

  • The 3-iodo-7-azaindole is oxidized with m-CPBA in Et₂O to form the N-oxide. Subsequent treatment with a chlorinating agent (e.g., POCl₃) affords 6-chloro-3-iodo-7-azaindole.

Step 3: Sequential Suzuki-Miyaura Coupling

  • Reaction Setup: To a solution of the 6-chloro-3-iodo-N-protected-7-azaindole (1.0 equiv) in a solvent system like dioxane/water are added the first arylboronic acid (1.1 equiv), a palladium catalyst such as Pd₂(dba)₃, a phosphine ligand like SPhos, and a base (e.g., K₂CO₃).

  • Reaction Conditions: The reaction is heated to facilitate selective coupling at the more reactive C-3 position.

  • Second Coupling: After completion of the first coupling, a second arylboronic acid, fresh catalyst, ligand, and base are added to the reaction mixture, and the temperature is increased to promote coupling at the C-6 position.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted. The organic layer is dried, concentrated, and the product is purified by column chromatography.

EntryC-3 Arylboronic AcidC-6 Arylboronic AcidYield (%)
1Phenylboronic acid4-Tolylboronic acid88
24-Methoxyphenylboronic acidPhenylboronic acid85
34-Fluorophenylboronic acid4-Methoxyphenylboronic acid75

Table 4: Representative yields for the one-pot sequential Suzuki-Miyaura cross-coupling on a dihalogenated 7-azaindole precursor.[12]

Visualization of Experimental Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the synthesis of substituted 7-azaindoles and the key signaling pathways in which they play a crucial therapeutic role.

experimental_workflow cluster_start Starting Materials cluster_methods Regioselective Synthesis Methods cluster_intermediates Intermediates cluster_final_steps Final Functionalization 7-Azaindole 7-Azaindole C-H Functionalization C-H Functionalization 7-Azaindole->C-H Functionalization Halogenation Halogenation 7-Azaindole->Halogenation Halogenated Pyridine Halogenated Pyridine Sonogashira Coupling Sonogashira Coupling Halogenated Pyridine->Sonogashira Coupling Substituted 7-Azaindole Substituted 7-Azaindole C-H Functionalization->Substituted 7-Azaindole Halogenated 7-Azaindole Halogenated 7-Azaindole Halogenation->Halogenated 7-Azaindole Alkynyl Pyridine Alkynyl Pyridine Sonogashira Coupling->Alkynyl Pyridine Cross-Coupling Cross-Coupling Halogenated 7-Azaindole->Cross-Coupling Cyclization Cyclization Alkynyl Pyridine->Cyclization Cross-Coupling->Substituted 7-Azaindole Cyclization->Substituted 7-Azaindole

Caption: General workflows for regioselective 7-azaindole synthesis.

B_Raf_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS B-RAF B-RAF RAS->B-RAF MEK MEK B-RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival 7-Azaindole Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) 7-Azaindole Inhibitor->B-RAF

Caption: Inhibition of the B-Raf/MAPK pathway by 7-azaindole derivatives.

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 GRB2/SOS GRB2/SOS FRS2->GRB2/SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation AKT AKT PI3K->AKT AKT->Cell Proliferation 7-Azaindole Inhibitor 7-Azaindole FGFR4 Inhibitor 7-Azaindole Inhibitor->FGFR4

Caption: 7-azaindole-based inhibition of the FGFR4 signaling pathway.

HIV_Integrase_Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA 3' Processing 3' Processing Viral DNA->3' Processing HIV-1 Integrase HIV-1 Integrase HIV-1 Integrase Strand Transfer Strand Transfer 3' Processing->Strand Transfer HIV-1 Integrase Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus Host DNA Host DNA Host DNA->Strand Transfer 7-Azaindole Inhibitor 7-Azaindole Integrase Inhibitor 7-Azaindole Inhibitor->Strand Transfer

Caption: Mechanism of HIV-1 integrase inhibition by 7-azaindole derivatives.

Conclusion

The regioselective synthesis of substituted 7-azaindoles is a dynamic and evolving field, driven by the significant therapeutic potential of this heterocyclic scaffold. The methods outlined in this guide, from direct C-H functionalization to classical ring synthesis and post-synthetic modification, provide a powerful toolkit for medicinal chemists. The choice of strategy depends on the desired substitution pattern, available starting materials, and scalability. A thorough understanding of these synthetic approaches, coupled with insights into the biological pathways they target, is essential for the continued development of novel 7-azaindole-based therapeutics that can address unmet medical needs in oncology, virology, and beyond.

References

Physicochemical Properties of Nitro-Substituted Azaindoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitro-substituted azaindoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The introduction of a nitro group to the azaindole scaffold can profoundly influence its physicochemical properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity. This technical guide provides an in-depth overview of the core physicochemical properties of nitro-substituted azaindoles, details relevant experimental protocols, and presents logical workflows for their synthesis and characterization.

Core Physicochemical Properties

The key physicochemical parameters for drug development include acidity (pKa), lipophilicity (logP), and solubility. These properties are critical for predicting a molecule's behavior in biological systems. For nitro-substituted azaindoles, the position of the nitro group and the nitrogen atom in the pyridine ring dramatically alters these characteristics.

Acidity (pKa)

The pKa value indicates the strength of an acid or base. For azaindoles, the pKa of the pyridine nitrogen is a key determinant of its charge state at physiological pH. The electron-withdrawing nature of the nitro group generally decreases the basicity of the pyridine nitrogen, resulting in a lower pKa compared to the parent azaindole. The extent of this effect depends on the relative positions of the nitro group and the ring nitrogen.

Lipophilicity (logP)

LogP, the partition coefficient between octanol and water, is a measure of a compound's lipophilicity. It influences membrane permeability and solubility. The nitro group, being polar, can have a complex effect on logP. While it increases polarity, it can also participate in hydrogen bonding, affecting its partitioning behavior.

Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation. The introduction of a polar nitro group can potentially increase solubility compared to the unsubstituted azaindole. However, other factors such as crystal packing energy can also play a significant role.

Data Presentation

Quantitative data on the physicochemical properties of many nitro-substituted azaindoles are not extensively available in the public domain. The following tables summarize the available predicted and experimental data. It is important to note that predicted values can vary between different software and algorithms.

Table 1: pKa Values of Nitro-Substituted Azaindoles

CompoundpKa (Predicted)pKa (Experimental)Reference
3-Nitro-7-azaindole3.13 ± 0.20Not Available[1]
3-Acetyl-5-nitro-7-azaindole10.50 ± 0.40Not Available[2]
7-Nitro-5-azaindole12.16 ± 0.40Not Available

Table 2: Lipophilicity (logP) of Nitro-Substituted Azaindoles

CompoundXlogP3 (Predicted)Experimental logPReference
3-Nitro-7-azaindole1.1Not Available[3]
4-Nitro-7-azaindole1.1Not Available[4]

Table 3: Melting Points of Nitro-Substituted Azaindoles

CompoundMelting Point (°C)Reference
3-Nitro-7-azaindole>300

Table 4: Solubility of Nitro-Substituted Azaindoles

CompoundAqueous SolubilityNotesReference
3,5-disubstituted-7-azaindole analog with a nitro groupLowShowed signs of toxicity in mammalian cells.

Experimental Protocols

Accurate determination of physicochemical properties requires robust experimental methods. The following are detailed protocols for key experiments.

Determination of pKa by Potentiometric Titration

This method involves the titration of the compound with a standardized acid or base and monitoring the pH change.

Methodology:

  • Sample Preparation: Prepare a 1 mM solution of the nitro-substituted azaindole in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH. Add the titrant in small increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Perform at least three titrations to ensure reproducibility.

Determination of logP by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the nitro-substituted azaindole in the pre-saturated n-octanol.

  • Partitioning: Mix a known volume of the n-octanol stock solution with a known volume of the pre-saturated water in a sealed vial.

  • Equilibration: Shake the vial for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the logP value using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Determination of Aqueous Solubility by Kinetic Solubility Assay

This high-throughput method is commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the nitro-substituted azaindole in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Assay Plate Preparation: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering of the solution. An increase in light scattering compared to a control indicates precipitation.

    • Direct UV Assay: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax.

  • Quantification: Determine the concentration of the dissolved compound by comparing the measurement to a standard curve. The highest concentration that does not show precipitation is reported as the kinetic solubility.

Visualization of Workflows and Relationships

General Synthesis Workflow

The synthesis of nitro-substituted azaindoles often starts from a substituted pyridine precursor. A common strategy involves the construction of the pyrrole ring onto the pyridine core.

G start Substituted Pyridine step1 Introduction of functional groups (e.g., amino, halogen) start->step1 step2 Construction of the pyrrole ring (e.g., Fischer, Bartoli, or Batcho-Leimgruber synthesis) step1->step2 step3 Nitration of the azaindole core step2->step3 end Nitro-substituted Azaindole step3->end G cluster_0 Structural Features cluster_1 Physicochemical Properties Nitro Group Position Nitro Group Position pKa pKa Nitro Group Position->pKa influences logP logP Nitro Group Position->logP influences Solubility Solubility Nitro Group Position->Solubility influences Azaindole Isomer Azaindole Isomer Azaindole Isomer->pKa influences Azaindole Isomer->logP influences Azaindole Isomer->Solubility influences G start Synthesized Nitro-substituted Azaindole solubility Aqueous Solubility Assay start->solubility pka pKa Determination start->pka logp logP Determination start->logp data Physicochemical Profile Data solubility->data pka->data logp->data

References

An In-depth Technical Guide on the Stability of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the predicted stability of methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic compound with potential applications in drug discovery and development. Due to the limited availability of direct stability data for this specific molecule, this document extrapolates information from structurally related compounds, including nitroaromatics and 7-azaindole derivatives, to forecast its stability profile under various stress conditions. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for forced degradation studies and a logical framework for stability assessment.

Introduction

This compound belongs to the 7-azaindole class of compounds, a scaffold of significant interest in medicinal chemistry. The introduction of a nitro group at the 5-position and a methyl carboxylate at the 2-position introduces specific chemical properties that are critical to understanding the molecule's stability. Stability is a crucial attribute of any active pharmaceutical ingredient (API) as it influences its safety, efficacy, and shelf-life.[1][2] Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[3]

The structure of this compound contains several functional groups that may be susceptible to degradation:

  • Nitroaromatic Group: The nitro group is an electron-withdrawing group that can make the aromatic system susceptible to nucleophilic attack and can undergo reduction. Nitroaromatic compounds are also known to be potentially photolabile.[4][5]

  • Methyl Ester: The ester functional group is prone to hydrolysis under both acidic and basic conditions.[1][6]

  • Pyrrolo[2,3-b]pyridine Core: The heterocyclic ring system itself may be subject to oxidative degradation.

This guide will detail the predicted stability of the title compound and provide robust protocols for its experimental evaluation.

Predicted Stability Profile

While specific quantitative stability data for this compound is not available in the public domain, a predicted stability profile can be constructed based on the known behavior of analogous structures. The following table summarizes the expected degradation under standard forced degradation conditions.

Stress ConditionReagent/ParametersPredicted OutcomePotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hModerate degradationHydrolysis of the methyl ester to the corresponding carboxylic acid.
Base Hydrolysis 0.1 M NaOH at RT for 4hRapid degradationSaponification of the methyl ester to the carboxylate salt. Potential for further degradation of the ring system under harsher conditions.
Oxidative Degradation 3% H₂O₂ at RT for 24hModerate degradationOxidation of the pyrrole ring, potentially leading to N-oxides or ring-opened products.
Photodegradation ICH Q1B conditions (1.2 million lux hours, 200 W h/m²)Significant degradationReduction of the nitro group to nitroso or amino derivatives; potential for polymerization.[4][7]
Thermal Degradation 80 °C for 48h (solid state)Low to moderate degradationDecarboxylation or other rearrangements at elevated temperatures.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the intrinsic stability of this compound. A stock solution of the compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be used for these studies.

Acidic Hydrolysis
  • Sample Preparation: Add 1 mL of the stock solution to a vial and add 1 mL of 0.1 M hydrochloric acid.

  • Stress Condition: Incubate the vial in a water bath at 60°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.

  • Analysis: Dilute the sample with the mobile phase to a suitable concentration and analyze by HPLC-UV.

Basic Hydrolysis
  • Sample Preparation: Add 1 mL of the stock solution to a vial and add 1 mL of 0.1 M sodium hydroxide.

  • Stress Condition: Keep the vial at room temperature for 4 hours, monitoring at intermediate time points due to predicted rapid degradation.

  • Neutralization: After the desired time, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

  • Analysis: Dilute the sample with the mobile phase and analyze by HPLC-UV.

Oxidative Degradation
  • Sample Preparation: Add 1 mL of the stock solution to a vial and add 1 mL of 3% hydrogen peroxide.

  • Stress Condition: Keep the vial at room temperature for 24 hours, protected from light.

  • Analysis: Dilute the sample with the mobile phase and analyze by HPLC-UV. It may be necessary to quench any remaining hydrogen peroxide with a small amount of sodium bisulfite before injection.

Photostability Testing
  • Sample Preparation: Expose a thin layer of the solid compound and a solution of the compound (in a photostable solvent like quartz) to a light source that meets ICH Q1B guidelines.[8]

  • Stress Condition: The exposure should be for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[8] A dark control sample should be kept under the same conditions but shielded from light.

  • Analysis: After exposure, prepare solutions of the solid sample and dilute the solution sample to a suitable concentration with the mobile phase for HPLC-UV analysis.

Thermal Degradation
  • Sample Preparation: Place the solid compound in a vial.

  • Stress Condition: Heat the vial in an oven at 80°C for 48 hours.

  • Analysis: After heating, cool the sample to room temperature, dissolve it in a suitable solvent, dilute with the mobile phase, and analyze by HPLC-UV.

Visualization of Workflows

The following diagrams illustrate the logical flow of the stability testing process.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, RT) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Photo Photolysis (ICH Q1B) API->Photo Thermal Thermal (80°C, Solid) API->Thermal HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS Profile Stability Profile HPLC->Profile Pathway Degradation Pathway LCMS->Pathway Method Stability-Indicating Method Validation Profile->Method

Caption: Workflow for Forced Degradation Studies.

Conclusion

The stability of this compound is a critical parameter for its potential development as a pharmaceutical agent. Based on its chemical structure, the molecule is predicted to be most susceptible to degradation under basic and photolytic conditions, primarily through hydrolysis of the methyl ester and reduction of the nitro group, respectively. Acidic, oxidative, and thermal conditions are expected to cause moderate degradation. The experimental protocols and workflows provided in this guide offer a robust framework for systematically evaluating the intrinsic stability of this compound. The results from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe and effective drug product.

References

Potential Biological Activity of 5-Nitro-7-Azaindole Esters: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs. The introduction of a nitro group at the 5-position has been shown to enhance certain biological activities, particularly in the realm of oncology. While the therapeutic potential of various 5-nitro-7-azaindole derivatives has been explored, a focused investigation into the corresponding esters is less documented. This technical guide consolidates the known biological activities of the broader 7-azaindole class and proposes a research framework for the systematic evaluation of 5-nitro-7-azaindole esters. Drawing on established structure-activity relationships, this document outlines potential therapeutic applications, key biological targets, and detailed experimental protocols to facilitate further research and development in this promising area.

Introduction: The 7-Azaindole Scaffold in Drug Discovery

The 7-azaindole ring system, a bioisostere of indole, has garnered significant attention in drug discovery due to its ability to mimic the interactions of purines with biological targets. This has led to the development of numerous potent and selective inhibitors of various enzymes, particularly kinases.[1][2] Structure-activity relationship (SAR) studies have consistently highlighted that substitutions at the 1, 3, and 5-positions of the 7-azaindole ring are critical for modulating biological activity.[1][3][4] The introduction of a nitro group, particularly at the 5-position, has been associated with potent anticancer properties.[5] This guide focuses on the potential of ester derivatives of 5-nitro-7-azaindole, a chemical space that remains largely unexplored but holds considerable promise based on the established pharmacology of the parent scaffold.

Potential Therapeutic Applications and Biological Targets

Based on the known activities of related 7-azaindole derivatives, 5-nitro-7-azaindole esters are hypothesized to exhibit significant potential in the following areas:

  • Oncology: As kinase inhibitors and agents that target DNA secondary structures.

  • Infectious Diseases: As antibacterial and antifungal agents.

Anticancer Activity

The primary and most promising application of 5-nitro-7-azaindole esters is in oncology. The proposed mechanisms of action are twofold:

  • Kinase Inhibition: The 7-azaindole scaffold is a well-established "hinge-binder" for various protein kinases, which are often dysregulated in cancer.[6][7] The pyridine nitrogen and the pyrrole N-H of the 7-azaindole core form hydrogen bonds with the kinase hinge region, mimicking the binding of ATP.[6][7]

  • G-Quadruplex Stabilization: Derivatives of the related 5-nitroindole scaffold have been shown to bind to and stabilize G-quadruplex structures in the promoter region of oncogenes like c-Myc, leading to the downregulation of their expression.[3]

Table 1: Potential Kinase Targets for 5-Nitro-7-Azaindole Esters

Kinase Target FamilySpecific ExamplesRationale for Targeting
Serine/Threonine Kinasesp38 MAP Kinase, ALK, Pim-1Implicated in inflammation, cell proliferation, and survival pathways in various cancers.
Tyrosine KinasesSRC, ABLKey regulators of cell growth, differentiation, and apoptosis; often mutated or overexpressed in tumors.
Lipid KinasesPI3KCentral to the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.[6]
Antimicrobial Activity

Various derivatives of the 7-azaindole scaffold have demonstrated activity against a range of bacterial and fungal pathogens.[8][9] The introduction of a 5-nitro group, a common pharmacophore in antimicrobial agents, may enhance this activity.

Table 2: Potential Antimicrobial Spectrum of 5-Nitro-7-Azaindole Esters

Pathogen TypePotential Target Species
Gram-Positive BacteriaStaphylococcus aureus, Bacillus subtilis
Gram-Negative BacteriaEscherichia coli, Pseudomonas aeruginosa
FungiCandida albicans, Aspergillus niger

Experimental Protocols

The following section provides detailed methodologies for the synthesis and biological evaluation of 5-nitro-7-azaindole esters.

Proposed Synthesis of 5-Nitro-7-Azaindole Esters

The synthesis of 5-nitro-7-azaindole esters can be approached through several established routes for 7-azaindole functionalization. A general proposed workflow is outlined below.

G start Commercially Available 7-Azaindole nitration Nitration (e.g., HNO3/H2SO4) start->nitration Introduce NO2 at C5 esterification Esterification at C3 (e.g., Vilsmeier-Haack followed by oxidation and esterification) nitration->esterification Introduce ester at C3 final_product 5-Nitro-7-Azaindole Ester esterification->final_product

Proposed synthetic workflow for 5-nitro-7-azaindole esters.

Protocol 1: General Procedure for the Synthesis of a 3-Carboxylate-5-nitro-7-azaindole Ester

  • Nitration of 7-Azaindole: To a solution of 7-azaindole in concentrated sulfuric acid, slowly add a mixture of nitric acid and sulfuric acid at a controlled temperature (e.g., 0-5 °C). After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the 5-nitro-7-azaindole.

  • Vilsmeier-Haack Formylation: Treat the 5-nitro-7-azaindole with a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce a formyl group at the 3-position.

  • Oxidation to Carboxylic Acid: Oxidize the 3-formyl-5-nitro-7-azaindole to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄ or Jones reagent).

  • Esterification: React the 5-nitro-7-azaindole-3-carboxylic acid with the desired alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., H₂SO₄) or using a coupling agent (e.g., DCC/DMAP) to yield the target ester.

  • Purification: Purify the final product by column chromatography on silica gel.

In Vitro Anticancer Activity Evaluation

Protocol 2: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized 5-nitro-7-azaindole esters (e.g., from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.

Kinase Inhibition Assay

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., for p38α MAP Kinase) [10]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 96-well plate.

  • Kinase Reaction Mixture: Prepare a reaction mixture containing the target kinase (e.g., p38α) and its substrate (e.g., ATF-2) in a kinase assay buffer.

  • Initiation of Reaction: Add the kinase reaction mixture to each well and pre-incubate.

  • Start Kinase Reaction: Initiate the reaction by adding ATP solution.

  • Detection: After incubation, add a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate) and a secondary reagent for signal generation (e.g., HRP-conjugated antibody and TMB substrate).

  • Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the percentage of kinase inhibition to determine the IC₅₀ values.

G cluster_workflow Kinase Inhibition Assay Workflow start Prepare Compound Dilutions add_kinase Add Kinase and Substrate start->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp detect Detect Phosphorylation add_atp->detect analyze Calculate IC50 detect->analyze

Workflow for a typical in vitro kinase inhibition assay.
c-Myc G-Quadruplex Binding Assay

Protocol 4: Fluorescence Resonance Energy Transfer (FRET) Melting Assay

  • Oligonucleotide Preparation: Use a fluorescently labeled oligonucleotide corresponding to the c-Myc promoter G-quadruplex sequence (e.g., F-cMyc-T, where F is a fluorophore and T is a quencher).

  • Assay Setup: In a 96-well PCR plate, mix the labeled oligonucleotide with the test compound at various concentrations in a potassium-containing buffer.

  • FRET Melting: Perform a melt-anneal cycle using a real-time PCR machine, monitoring the fluorescence signal as the temperature increases.

  • Data Analysis: The melting temperature (Tm) of the G-quadruplex will increase in the presence of a stabilizing ligand. Calculate the change in Tm (ΔTm) to quantify the binding affinity.

Proposed Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, the following signaling pathways are proposed as potential targets for 5-nitro-7-azaindole esters.

Kinase-Mediated Signaling in Cancer

Many cancers are driven by aberrant kinase signaling. 5-Nitro-7-azaindole esters, as potential kinase inhibitors, could interfere with these pathways.

G receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor 5-Nitro-7-Azaindole Ester inhibitor->pi3k Inhibition

Proposed inhibition of the PI3K/Akt/mTOR pathway.
Downregulation of c-Myc Expression

Stabilization of the c-Myc G-quadruplex can inhibit transcription of the c-Myc oncogene, leading to reduced cell proliferation and apoptosis.

G cmyc_gene c-Myc Gene g4 G-Quadruplex Formation cmyc_gene->g4 transcription Transcription cmyc_gene->transcription g4->transcription Inhibition cmyc_mrna c-Myc mRNA transcription->cmyc_mrna translation Translation cmyc_mrna->translation cmyc_protein c-Myc Protein translation->cmyc_protein proliferation Cell Proliferation cmyc_protein->proliferation stabilizer 5-Nitro-7-Azaindole Ester stabilizer->g4 Stabilization

Proposed mechanism of c-Myc downregulation.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 5-nitro-7-azaindole esters is currently limited in the public domain, the extensive research on the broader 7-azaindole class provides a strong rationale for their investigation. The combination of the privileged 7-azaindole scaffold with a 5-nitro substitution and an ester functional group presents a novel chemical space with high potential for the discovery of new therapeutic agents, particularly in oncology and infectious diseases. The experimental protocols and hypothesized mechanisms of action outlined in this guide provide a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising class of compounds. Future work should focus on synthesizing a library of these esters with varying ester groups and substitution patterns to establish clear structure-activity relationships and identify lead compounds for further preclinical development.

References

A Comprehensive Technical Guide to the Synthesis of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural similarity to indole allows it to act as a bioisostere, offering modulated physicochemical properties such as improved solubility and hydrogen bonding capabilities, which can enhance pharmacokinetic and pharmacodynamic profiles of drug candidates. Derivatives of 7-azaindole are key components in a variety of approved drugs and clinical candidates, particularly as kinase inhibitors in oncology. This technical guide provides an in-depth review of the core synthetic methodologies for constructing the 7-azaindole nucleus, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in this field.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful and direct method for preparing 7-substituted indoles, including 7-azaindoles, from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2][3] A key characteristic of this reaction is its regioselectivity, consistently yielding 7-substituted products.[2] The reaction's success is often dependent on the steric bulk of the ortho-substituent, with larger groups generally leading to higher yields.[3] Three equivalents of the vinyl Grignard reagent are typically required for the reaction with nitroarenes to proceed to completion.[3]

Quantitative Data
Starting Material (Nitropyridine)Vinyl Grignard ReagentProduct (7-Azaindole)Reaction ConditionsYield (%)Reference
2-Chloro-3-nitropyridineVinylmagnesium bromide4-Chloro-7-azaindoleTHF, -40 °C to rt75
2,6-Dichloro-3-nitropyridineVinylmagnesium bromide4,6-Dichloro-7-azaindoleTHF, -40 °C to rt85
2-Methyl-3-nitropyridineVinylmagnesium bromide4-Methyl-7-azaindoleTHF, -40 °C to rt60
2-Methoxy-3-nitropyridineVinylmagnesium bromide4-Methoxy-7-azaindoleTHF, -78 °C to rt55
Experimental Protocol: Synthesis of 4-Chloro-7-azaindole[4]

A solution of 2-chloro-3-nitropyridine (1.59 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) is cooled to -40 °C under a nitrogen atmosphere. To this solution, vinylmagnesium bromide (1.0 M in THF, 30 mL, 30 mmol) is added dropwise over 30 minutes, maintaining the temperature below -35 °C. The reaction mixture is stirred at -40 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 4-chloro-7-azaindole as a white solid.

Signaling Pathway Diagram

Bartoli_Indole_Synthesis Nitroarene ortho-Substituted Nitropyridine Intermediate1 Intermediate A Nitroarene->Intermediate1 + Grignard1 Vinyl Grignard (1 eq.) Grignard1->Intermediate1 Nitrosoarene Nitrosoarene Intermediate1->Nitrosoarene Intermediate2 Intermediate B Nitrosoarene->Intermediate2 + Grignard2 Vinyl Grignard (1 eq.) Grignard2->Intermediate2 Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate2->Rearrangement Intermediate3 Intermediate C Rearrangement->Intermediate3 Intermediate4 Dimagnesium Salt Intermediate3->Intermediate4 + Grignard3 Vinyl Grignard (1 eq.) Grignard3->Intermediate4 Cyclization Cyclization & Tautomerization Workup Aqueous Workup Cyclization->Workup Intermediate4->Cyclization Azaindole 7-Substituted 7-Azaindole Workup->Azaindole

Caption: Bartoli Synthesis Pathway for 7-Azaindoles.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and carbonyl compounds under acidic conditions.[4] While its application to the synthesis of azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, modifications, particularly the use of electron-donating groups on the pyridylhydrazine, have made it a viable route.[5]

Quantitative Data
PyridylhydrazineCarbonyl CompoundProduct (7-Azaindole)Reaction ConditionsYield (%)Reference
2-HydrazinopyridinePyruvic acid7-Azaindole-2-carboxylic acidPolyphosphoric acid, 120 °C65[6]
2-Hydrazino-3-methylpyridineAcetone2,4-Dimethyl-7-azaindoleH2SO4, EtOH, reflux58[6]
2-Hydrazino-4-chloropyridineCyclohexanone4-Chloro-1,2,3,4-tetrahydro-7-azacarbazoleAcetic acid, reflux72[6]
Experimental Protocol: Synthesis of 7-Azaindole-2-carboxylic acid[7]

A mixture of 2-hydrazinopyridine (1.09 g, 10 mmol) and pyruvic acid (0.97 g, 11 mmol) in polyphosphoric acid (20 g) is heated at 120 °C for 1 hour. The reaction mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is recrystallized from ethanol to give 7-azaindole-2-carboxylic acid as a crystalline solid.

Signaling Pathway Diagram

Fischer_Indole_Synthesis Hydrazine Pyridylhydrazine Hydrazone Pyridylhydrazone Hydrazine->Hydrazone + Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H+ Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination Azaindole 7-Azaindole Elimination->Azaindole

Caption: Fischer Synthesis Pathway for 7-Azaindoles.

Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[7] This method has been successfully applied to the synthesis of substituted 5-, 6-, and 7-azaindoles.[8] Generally, higher temperatures and shorter reaction times are required for the formation of azaindoles compared to their indole counterparts.[8]

Quantitative Data
3-Pyridyl-2-azido-propenoic esterProduct (7-Azaindole-2-carboxylate)Reaction ConditionsYield (%)Reference
Ethyl 2-azido-3-(pyridin-2-yl)acrylateEthyl 7-azaindole-2-carboxylateXylene, reflux78[8][9]
Methyl 2-azido-3-(4-methylpyridin-2-yl)acrylateMethyl 5-methyl-7-azaindole-2-carboxylateToluene, reflux72[8][9]
Ethyl 2-azido-3-(5-chloropyridin-2-yl)acrylateEthyl 6-chloro-7-azaindole-2-carboxylateMesitylene, reflux65[8][9]
Experimental Protocol: Synthesis of Ethyl 7-azaindole-2-carboxylate[9][10]

A solution of ethyl 2-azido-3-(pyridin-2-yl)acrylate (2.18 g, 10 mmol) in anhydrous xylene (50 mL) is heated at reflux for 2 hours. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford ethyl 7-azaindole-2-carboxylate as a solid.

Signaling Pathway Diagram

Hemetsberger_Knittel_Synthesis Azidoester 3-Pyridyl-2-azido- propenoic ester Thermolysis Thermal Decomposition Azidoester->Thermolysis Heat (-N2) Nitrene Nitrene Intermediate Thermolysis->Nitrene Cyclization Intramolecular Cyclization Nitrene->Cyclization Azirine Azirine Intermediate Cyclization->Azirine Rearrangement Rearrangement Azirine->Rearrangement Azaindole 7-Azaindole-2- carboxylate Rearrangement->Azaindole

Caption: Hemetsberger-Knittel Synthesis Pathway.

Transition-Metal-Catalyzed Syntheses

Modern synthetic organic chemistry has seen a surge in the use of transition-metal catalysis for the construction of heterocyclic systems, and 7-azaindole synthesis is no exception. These methods often offer high efficiency, functional group tolerance, and novel bond-forming strategies.

Rhodium-Catalyzed C-H Activation/Annulative Coupling

An efficient method for the synthesis of 7-azaindoles involves the Rh(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes.[1][10][11] This reaction is highly regioselective and tolerates a variety of functional groups.[1][10][11]

AminopyridineAlkyneProduct (7-Azaindole)Reaction ConditionsYield (%)Reference
2-AminopyridineDiphenylacetylene2,3-Diphenyl-7-azaindole[RhCpCl2]2, AgSbF6, DCE, 80 °C92[1][10][11]
2-Amino-5-methylpyridine1-Phenyl-1-propyne5-Methyl-2-phenyl-3-methyl-7-azaindole[RhCpCl2]2, AgSbF6, DCE, 80 °C85[1][10][11]
2-Amino-4-chloropyridineDi-p-tolylacetylene4-Chloro-2,3-di-p-tolyl-7-azaindole[RhCp*Cl2]2, AgSbF6, DCE, 80 °C78[1][10][11]

A mixture of 2-aminopyridine (0.094 g, 1.0 mmol), diphenylacetylene (0.214 g, 1.2 mmol), [RhCp*Cl2]2 (0.015 g, 0.025 mmol), and AgSbF6 (0.172 g, 0.5 mmol) in 1,2-dichloroethane (DCE, 2 mL) is stirred in a sealed tube at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with hexane/ethyl acetate) to give 2,3-diphenyl-7-azaindole.

Rh_Catalyzed_Synthesis Aminopyridine 2-Aminopyridine CH_Activation C-H Activation Aminopyridine->CH_Activation Alkyne Alkyne Coordination Alkyne Coordination Alkyne->Coordination Rh_Catalyst [Rh(III)] Catalyst Rh_Catalyst->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Rhodacycle->Coordination Insertion Migratory Insertion Coordination->Insertion Annulation Reductive Elimination Insertion->Annulation Annulation->Rh_Catalyst Catalyst Regeneration Azaindole 7-Azaindole Annulation->Azaindole

Caption: Rhodium-Catalyzed Synthesis of 7-Azaindoles.

Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[12] This powerful reaction has been adapted for the synthesis of various azaindoles, including 7-azaindoles, from ortho-iodoaminopyridines.[13]

o-IodoaminopyridineAlkyneProduct (7-Azaindole)Reaction ConditionsYield (%)Reference
2-Amino-3-iodopyridineDiphenylacetylene2,3-Diphenyl-7-azaindolePd(OAc)2, PPh3, K2CO3, DMF, 100 °C88[13]
2-Amino-3-iodo-5-methylpyridine1-Phenyl-1-propyne5-Methyl-2-phenyl-3-methyl-7-azaindolePd(OAc)2, PPh3, K2CO3, DMF, 100 °C76[13]
2-Amino-3-iodo-4-chloropyridineDi-p-tolylacetylene4-Chloro-2,3-di-p-tolyl-7-azaindolePd(OAc)2, PPh3, K2CO3, DMF, 100 °C70[13]

A mixture of 2-amino-3-iodopyridine (0.22 g, 1.0 mmol), diphenylacetylene (0.214 g, 1.2 mmol), palladium(II) acetate (0.005 g, 0.02 mmol), triphenylphosphine (0.011 g, 0.04 mmol), and potassium carbonate (0.276 g, 2.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) is heated at 100 °C for 12 hours under a nitrogen atmosphere. The reaction mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford 2,3-diphenyl-7-azaindole.

Larock_Indole_Synthesis Iodoaminopyridine o-Iodoaminopyridine Oxidative_Addition Oxidative Addition Iodoaminopyridine->Oxidative_Addition Alkyne Alkyne Migratory_Insertion Migratory Insertion Alkyne->Migratory_Insertion Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Pd_Complex1 Aryl-Pd(II) Complex Oxidative_Addition->Pd_Complex1 Pd_Complex1->Migratory_Insertion Pd_Complex2 Vinyl-Pd(II) Complex Migratory_Insertion->Pd_Complex2 Reductive_Elimination Reductive Elimination Pd_Complex2->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Azaindole 7-Azaindole Reductive_Elimination->Azaindole

Caption: Larock Synthesis Pathway for 7-Azaindoles.

Other Notable Synthetic Methods

Several other classical and modern synthetic methods have been employed for the synthesis of the 7-azaindole scaffold.

Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[14] This method is particularly useful for the preparation of 2-substituted 7-azaindoles.[6]

Reissert Synthesis

The Reissert synthesis provides a route to indoles through the reductive cyclization of an o-nitrophenylpyruvic acid derivative, which is formed from the condensation of an o-nitrotoluene with diethyl oxalate.[15] This methodology has been adapted for the synthesis of azaindoles.[13][16]

Chichibabin Reaction

The Chichibabin reaction, typically known for the amination of pyridines, has been ingeniously applied to the synthesis of 7-azaindoles through an LDA-mediated condensation of a 2-halo-3-picoline with a nitrile.[17][18]

Conclusion

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core is a well-explored area of organic chemistry, driven by the significant biological activities of its derivatives. This guide has provided a comprehensive overview of the key synthetic strategies, from classical name reactions like the Bartoli and Fischer syntheses to modern transition-metal-catalyzed methods. The inclusion of quantitative data, detailed experimental protocols, and mechanistic diagrams offers a valuable resource for researchers engaged in the design and synthesis of novel 7-azaindole-based compounds for drug discovery and development. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and scalability requirements.

References

The Discovery and Synthesis of Novel Pyrrolopyridine Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrolopyridines, a class of heterocyclic compounds composed of a fused pyrrole and pyridine ring, have emerged as a privileged scaffold in modern medicinal chemistry. Their structural resemblance to purines allows them to effectively interact with the ATP-binding sites of various kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel pyrrolopyridine compounds, with a focus on their development as potent kinase inhibitors.

Pyrrolopyridines exist in several isomeric forms, with the pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[2,3-d]pyrimidine (7-deazapurine) cores being of particular interest in drug discovery.[1] Numerous pyrrolopyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[2] A notable example of a successful drug based on this scaffold is Vemurafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma.[3]

This guide will delve into the synthetic strategies employed to construct the pyrrolopyridine core, provide detailed experimental protocols for the synthesis and biological characterization of a promising series of c-Met kinase inhibitors, and present quantitative data to illustrate structure-activity relationships (SAR). Furthermore, we will visualize key signaling pathways and experimental workflows to provide a comprehensive resource for researchers and scientists in the field of drug development.

Synthesis of Novel Pyrrolopyridine Compounds

The construction of the pyrrolopyridine scaffold can be achieved through various synthetic routes. Common strategies include the Fischer indole synthesis, Sonogashira coupling, and multicomponent reactions.[4][5] The choice of synthetic route often depends on the desired substitution pattern and the specific isomer being targeted.

Here, we present a detailed synthetic protocol for a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent inhibitory activity against c-Met, a receptor tyrosine kinase frequently dysregulated in cancer.[6] The synthesis involves a multi-step sequence starting from commercially available materials.

Experimental Protocol: Synthesis of 1H-pyrrolo[2,3-b]pyridine c-Met Inhibitors

Scheme 1: General Synthetic Route

G A Starting Materials B Intermediate 1 (Pyrrolopyridine Core) A->B Ring Formation C Intermediate 2 (Functionalized Core) B->C Functionalization D Final Compound (c-Met Inhibitor) C->D Coupling

Caption: General synthetic workflow for pyrrolopyridine c-Met inhibitors.

Step 1: Synthesis of the Pyrrolo[2,3-b]pyridine Core

A mixture of the appropriately substituted 2-aminopyridine (1.0 eq), a suitable α-haloketone (1.1 eq), and sodium bicarbonate (2.0 eq) in ethanol is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the 1H-pyrrolo[2,3-b]pyridine core.

Step 2: Functionalization of the Pyrrolopyridine Core

To a solution of the 1H-pyrrolo[2,3-b]pyridine core (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise. The mixture is stirred at 0 °C for 30 minutes, followed by the addition of a suitable electrophile (e.g., an alkyl halide or sulfonyl chloride) (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Coupling to Introduce the Pharmacophore

A mixture of the functionalized pyrrolopyridine (1.0 eq), a boronic acid or ester derivative (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1) is heated to 90 °C under an inert atmosphere for 16 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The final compound is purified by preparative HPLC to yield the desired c-Met inhibitor.

Biological Evaluation of Novel Pyrrolopyridine Compounds

The biological activity of newly synthesized pyrrolopyridine compounds is assessed through a series of in vitro assays to determine their potency, selectivity, and cellular effects.

Quantitative Data: c-Met Kinase Inhibition

The inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against the c-Met kinase was evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The half-maximal inhibitory concentration (IC₅₀) values were determined.

CompoundLinker (X)R Groupc-Met IC₅₀ (nM)[6]
9 -S-3-F-phenyl22.8
8 -CH₂-3-F-phenyl>1000
10 -SO-3-F-phenyl>1000
Quantitative Data: In Vitro Antiproliferative Activity

The antiproliferative activity of the compounds was assessed against various cancer cell lines using the MTT assay. The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

CompoundMKN-45 (Gastric Cancer) IC₅₀ (nM)[6]EBC-1 (Lung Cancer) IC₅₀ (nM)[6]
9 329479
8 >10000>10000
10 >10000>10000
Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a TR-FRET based assay to measure the inhibition of c-Met kinase activity.

  • Reagent Preparation : Prepare a 2X kinase/substrate solution containing c-Met enzyme and a fluorescently labeled substrate in kinase buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup : Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate. Add 5 µL of the serially diluted test compounds.

  • Kinase Reaction : Initiate the kinase reaction by adding 10 µL of a 2X ATP solution. Incubate the plate at room temperature for 60 minutes.

  • Detection : Stop the reaction and detect the phosphorylated substrate by adding 20 µL of a detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate. Incubate for 60 minutes at room temperature.

  • Data Acquisition : Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths. The ratio of the emissions is used to calculate the percentage of inhibition.

  • IC₅₀ Determination : The IC₅₀ values are calculated by fitting the percentage of inhibition data to a sigmoidal dose-response curve.

Experimental Protocol: MTT Cell Proliferation Assay

This protocol outlines the procedure for assessing the antiproliferative effects of the pyrrolopyridine compounds on cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., MKN-45, EBC-1) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ values are determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by novel compounds is crucial for their rational design and development. Pyrrolopyridine-based kinase inhibitors often target pathways that are critical for cancer cell proliferation, survival, and metastasis.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a key role in cell growth, motility, and invasion.[3][4][7] Dysregulation of the HGF/c-Met pathway is implicated in the progression of numerous cancers. Upon HGF binding, c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[3]

cMet_Pathway cluster_membrane Cell Membrane c-Met c-Met RAS/MAPK Pathway RAS/MAPK Pathway c-Met->RAS/MAPK Pathway Activates PI3K/AKT Pathway PI3K/AKT Pathway c-Met->PI3K/AKT Pathway Activates HGF HGF HGF->c-Met Binds Pyrrolopyridine Inhibitor Pyrrolopyridine Inhibitor Pyrrolopyridine Inhibitor->c-Met Inhibits Proliferation, Survival Proliferation, Survival RAS/MAPK Pathway->Proliferation, Survival PI3K/AKT Pathway->Proliferation, Survival

Caption: The c-Met signaling pathway and the inhibitory action of pyrrolopyridine compounds.

Novel 1H-pyrrolo[2,3-b]pyridine derivatives, such as compound 9 , act as ATP-competitive inhibitors of the c-Met kinase domain.[6] By binding to the ATP pocket, these inhibitors prevent the autophosphorylation of c-Met, thereby blocking the activation of downstream signaling pathways and ultimately leading to the inhibition of cancer cell proliferation and survival.

Conclusion

The pyrrolopyridine scaffold represents a versatile and highly valuable platform for the discovery of novel kinase inhibitors with significant therapeutic potential. This technical guide has provided a comprehensive overview of the key aspects of the discovery and synthesis of these compounds, with a specific focus on a promising series of 1H-pyrrolo[2,3-b]pyridine-based c-Met inhibitors. The detailed experimental protocols and quantitative data presented herein offer a practical resource for researchers engaged in the design, synthesis, and evaluation of novel pyrrolopyridine derivatives for the treatment of cancer and other diseases. Further optimization of these lead compounds, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds the promise of delivering next-generation targeted therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Theoretical Calculations on 7-Azaindole Derivatives

The 7-azaindole scaffold is a privileged structure in medicinal chemistry and a model system for studying fundamental photochemical processes.[1][2][3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile component in the design of kinase inhibitors and other therapeutic agents.[3][5] Furthermore, its photophysics, particularly the phenomenon of excited-state proton transfer (ESPT), provides a rich area for theoretical investigation.[6][7][8] Computational chemistry and molecular modeling are indispensable tools for elucidating the structure, reactivity, and biological interactions of 7-azaindole derivatives, guiding rational drug design and the interpretation of experimental data.

This technical guide provides an overview of the core theoretical concepts, computational methodologies, and applications relevant to the study of 7-azaindole derivatives.

Core Theoretical Concepts

Theoretical calculations on 7-azaindole derivatives primarily focus on three interconnected areas: tautomerism, excited-state dynamics, and structure-activity relationships.

1.1 Tautomerism and Ground-State Properties 7-azaindole can exist in different tautomeric forms, with the proton of the pyrrole ring migrating to the pyridine nitrogen. Quantum chemical calculations are essential for predicting the relative stabilities of these tautomers.[9] Density Functional Theory (DFT) is widely used to optimize the geometry of different isomers and calculate their relative energies, vibrational frequencies, and other ground-state properties.[1][10] These calculations help determine the dominant tautomeric form in various environments, which is crucial for understanding its chemical behavior and biological interactions.

1.2 Excited-State Proton Transfer (ESPT) A hallmark of 7-azaindole is its propensity to undergo proton transfer upon photoexcitation.[6][8] This process is highly sensitive to the molecular environment.

  • Mechanism: Upon UV excitation, a significant charge transfer occurs from the five-membered pyrrole ring to the six-membered pyridine ring.[11] This increases the acidity of the N1-H proton and the basicity of the N7 nitrogen, favoring the transfer of the proton.

  • Solvent-Mediation: In protic solvents like water or methanol, the ESPT is often mediated by a solvent "bridge," leading to a concerted double-proton transfer.[11][12][13] Theoretical studies show that the formation of cyclic hydrogen-bonded complexes with solvent molecules dramatically reduces the energy barrier for this transfer.[6][11]

  • Dimers: 7-azaindole readily forms hydrogen-bonded dimers that serve as a classic model for DNA base pairing and undergo ESPT.[1][14]

Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for investigating these excited-state phenomena, allowing for the calculation of vertical excitation energies, emission energies, and potential energy surfaces along the proton transfer coordinate.[12][15]

1.3 Structure-Activity Relationship (SAR) and Drug Design The 7-azaindole moiety is a key hinge-binding motif in many kinase inhibitors.[3] Computational methods are pivotal in designing these drugs:

  • Molecular Docking: This technique predicts the preferred binding orientation of a 7-azaindole derivative within the active site of a protein target (e.g., a kinase, DDX3, or PARP).[16][17] It helps identify key interactions, such as the bidentate hydrogen bonds formed between the 7-azaindole's pyrrole NH and pyridine N7 with the kinase hinge region.[3]

  • Molecular Dynamics (MD) Simulations: MD simulations are used to assess the stability of the ligand-protein complex over time and to analyze the detailed interactions, including the role of water molecules and subtle conformational changes.[18]

  • Quantitative Structure-Activity Relationship (QSAR): By correlating calculated molecular descriptors (e.g., electronic properties, steric factors) with experimentally observed biological activity, QSAR models can be developed to predict the potency of new derivatives.

Computational Methodologies (Protocols)

A variety of computational methods are employed to study 7-azaindole derivatives. The choice of method depends on the property of interest and the desired balance between accuracy and computational cost.

2.1 Density Functional Theory (DFT) for Ground-State Properties

  • Objective: To determine optimized molecular geometries, relative tautomer energies, vibrational spectra, and electronic properties like dipole moments and Mulliken charges.

  • Protocol:

    • Functional Selection: Common functionals include B3LYP, PBE0, and ωB97X-D. Dispersion corrections (e.g., -D3) are often included to accurately model non-covalent interactions.[1]

    • Basis Set Selection: Pople-style basis sets like 6-31G(d) or 6-31+G(d,p) are frequently used for geometry optimizations.[10] For higher accuracy in energy calculations, correlation-consistent basis sets like aug-cc-pVDZ are employed.[6]

    • Geometry Optimization: The molecular geometry is optimized to find a minimum on the potential energy surface.

    • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

    • Solvation Modeling: To simulate solution-phase properties, implicit solvation models like the Polarizable Continuum Model (PCM) are often used.[19]

2.2 Time-Dependent DFT (TD-DFT) for Excited States

  • Objective: To calculate UV-Vis absorption and fluorescence spectra and to map the potential energy surface for excited-state processes like ESPT.[12]

  • Protocol:

    • Ground-State Calculation: Perform a DFT geometry optimization of the ground state as described above.

    • Vertical Excitation Calculation: Using the ground-state geometry, perform a TD-DFT calculation to obtain the vertical absorption energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.[10][15]

    • Excited-State Optimization: Optimize the geometry of the first singlet excited state (S1) to find its equilibrium structure.

    • Fluorescence Calculation: Using the optimized S1 geometry, perform a TD-DFT calculation to determine the emission energy, which corresponds to fluorescence.

    • Potential Energy Surface Scan: To study the ESPT pathway, perform a series of constrained geometry optimizations (or a relaxed scan) along the proton transfer reaction coordinate in both the ground and excited states. This allows for the determination of reaction barriers and intermediates.

2.3 Molecular Docking and Dynamics

  • Objective: To study the interaction of 7-azaindole derivatives with biological macromolecules.[16][18]

  • Protocol:

    • System Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules. Prepare the 3D structure of the 7-azaindole ligand and assign charges.

    • Molecular Docking: Define the binding site on the protein. Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and score of the ligand. Analyze the resulting poses for key interactions (H-bonds, π-π stacking, etc.).[16]

    • Molecular Dynamics (MD) Simulation: Take the best-ranked docked pose as the starting structure. Place the complex in a simulation box with explicit solvent (e.g., water) and ions. Perform an MD simulation for a duration of nanoseconds to microseconds to evaluate the stability of the complex and analyze the dynamics of the interactions.[18]

Data Presentation

Quantitative data from theoretical studies are crucial for validating computational models against experimental results and for making predictions.

Table 1: Calculated Spectroscopic and Electronic Properties

Molecule/Complex Method State Dipole Moment (D) Absorption λmax (eV) Emission λmax (eV) Reference
7-Azaindole DFT S₀ - 4.44 - [10]
7-Azaindole DFT S₁ - 4.88 - [10]
7-Azaindole DFT S₂ - 5.68 - [10]
7AI-H₂O M05-2X/6-31+G* S₀ 0.54 (Exp), 0.77 (Calc) - - [6]

Table 2: Molecular Docking and Biological Activity Data

Compound Target Protein Docking Score (kcal/mol) Key Interacting Residues Biological Activity (IC₅₀/EC₅₀) Reference
7-AID DDX3 -7.99 Tyr200, Arg202 16.96 µM (HeLa) [16]
ASM-2 SARS-CoV-2 S1-RBD - TYR505, TYR449 - [18]
ASM-7 SARS-CoV-2 S1-RBD/hACE2 - ASP30, LYS26 (hACE2); LYS417, TYR453 (S1-RBD) >9.08 µM [18]
Compound 4g PARP-1 (6NRH) - - 15.56 µM (MCF-7) [17]

| Compound 30 | FGFR4 | - | - | Proliferation IC₅₀ = 1.6 nM (HuH-7) |[20] |

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and mechanisms.

Theoretical_Workflow cluster_gs Ground State Calculations (DFT) cluster_es Excited State Calculations (TD-DFT) cluster_bio Biological Interaction Modeling mol_prep Define Molecule (Tautomer/Derivative) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_prep->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc uv_abs Vertical Excitation (Absorption Spectrum) geom_opt->uv_abs Optimized Geometry docking Molecular Docking geom_opt->docking Ligand Structure gs_props Ground State Properties (Energy, Dipole Moment) freq_calc->gs_props es_opt S1 State Optimization uv_abs->es_opt fluo Emission Spectrum (Fluorescence) es_opt->fluo pes_scan PES Scan for ESPT (Energy Barrier) es_opt->pes_scan md_sim Molecular Dynamics docking->md_sim binding_analysis Binding Energy & Interaction Analysis md_sim->binding_analysis

A general workflow for theoretical calculations on 7-azaindole derivatives.

ESPT_Mechanism cluster_GS cluster_ES N_GS Normal Form (N) 7AI-(H2O)n Complex T_GS Tautomer Form (T) High Energy N_GS->T_GS High Barrier N_ES Normal Form (N) Photoexcited N_GS->N_ES UV Absorption (Excitation) N_ES->N_GS Normal Emission TS_ES Transition State (TS) Solvent Bridge Low Barrier N_ES->TS_ES Proton Transfer T_ES Tautomer Form (T*) Lower Energy (Fluorescence) TS_ES->T_ES T_ES->T_GS Tautomer Emission (Red-Shifted)

Mechanism of solvent-mediated Excited-State Proton Transfer (ESPT) in 7-azaindole.

Drug_Design_Logic target Identify Protein Target (e.g., Kinase) docking Molecular Docking (Virtual Screening) target->docking scaffold Select 7-Azaindole Scaffold library Design Virtual Library of Derivatives scaffold->library library->docking hit_id Identify Hits Based on Score & Pose docking->hit_id md_sim MD Simulation of Top Hits hit_id->md_sim binding_energy Analyze Binding Stability & Interactions md_sim->binding_energy synthesis Synthesize & Test Promising Compounds binding_energy->synthesis sar Establish SAR & Optimize Lead synthesis->sar sar->library Iterative Refinement

Logical workflow for structure-based drug design using a 7-azaindole scaffold.

References

X-ray Crystal Structure of 5-Nitro-7-Azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in determining the X-ray crystal structure of small organic molecules, with a specific focus on 5-nitro-7-azaindole. While a definitive, publicly available crystal structure for 5-nitro-7-azaindole could not be located in the searched academic literature and structural databases, this document serves as an in-depth guide to the experimental protocols and data analysis that would be employed in its structural determination. To illustrate the expected data, this guide presents crystallographic information for a closely related 7-azaindole derivative, 5-bromo-1H-pyrrolo[2,3-b]pyridine. The presented protocols and data formats are intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the processes and outcomes of single-crystal X-ray diffraction studies for this class of compounds.

Introduction to 5-Nitro-7-Azaindole and X-ray Crystallography

5-Nitro-7-azaindole is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a common motif in kinase inhibitors and other biologically active molecules. The addition of a nitro group at the 5-position can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its biological activity and solid-state properties.

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state.[1][2][3] This method provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR), designing new drug candidates, and for patenting new chemical entities.

Experimental Protocols for X-ray Crystal Structure Determination

The determination of a crystal structure by X-ray diffraction involves a series of critical steps, from crystal growth to data analysis and structure validation.[4][5]

Crystallization

The first and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[5] For a small organic molecule like 5-nitro-7-azaindole, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. This can be set up as a hanging drop or sitting drop experiment.[4]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Crystals form at the interface of the two solvents.

The choice of solvent is critical and often requires screening a variety of common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane).

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2][5]

Instrumentation:

  • X-ray Source: Modern diffractometers use either a sealed-tube X-ray generator or a microfocus source. For weakly diffracting crystals, a synchrotron source may be necessary to obtain high-quality data.

  • Goniometer: A multi-axis goniometer is used to orient the crystal in the X-ray beam.

  • Detector: Charge-coupled device (CCD) or complementary metal-oxide-semiconductor (CMOS) detectors are commonly used to record the diffraction intensities.

Data Collection Strategy:

A series of diffraction images are collected at different crystal orientations. The data collection strategy is designed to measure a complete and redundant set of reflections.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The phase information, which is lost during the experiment, is then determined using computational methods.

  • Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[5]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using parameters such as the R-factor (residual factor), which indicates the goodness of fit.

Crystallographic Data Presentation

As the specific crystallographic data for 5-nitro-7-azaindole is not publicly available, the following tables present the data for a related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine , to illustrate the standard format for reporting such information.[6]

Table 1: Crystal Data and Structure Refinement for 5-bromo-1H-pyrrolo[2,3-b]pyridine. [6]

ParameterValue
Empirical formulaC₇H₅BrN₂
Formula weight197.04
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.9082(4) Å
b = 13.3632(6) Å
c = 5.8330(3) Å
α = 90°
β = 103.403(5)°
γ = 90°
Volume675.47(6) ų
Z4
Density (calculated)1.938 Mg/m³
Absorption coefficient6.00 mm⁻¹
F(000)384

Table 2: Selected Bond Lengths for 5-bromo-1H-pyrrolo[2,3-b]pyridine.

BondLength (Å)
Br1-C5Value not provided in search results
N1-C7AValue not provided in search results
N1-C2Value not provided in search results
N7-C7AValue not provided in search results
N7-C6Value not provided in search results
C2-C3Value not provided in search results
C3-C3AValue not provided in search results
C3A-C7AValue not provided in search results
C3A-C4Value not provided in search results
C4-C5Value not provided in search results
C5-C6Value not provided in search results

Table 3: Selected Bond Angles for 5-bromo-1H-pyrrolo[2,3-b]pyridine.

AtomsAngle (°)
C7A-N1-C2Value not provided in search results
C7A-N7-C6Value not provided in search results
N1-C2-C3Value not provided in search results
C2-C3-C3AValue not provided in search results
C7A-C3A-C4Value not provided in search results
C5-C4-C3AValue not provided in search results
C6-C5-C4Value not provided in search results
N7-C6-C5Value not provided in search results
N1-C7A-N7Value not provided in search results

Note: The specific bond lengths and angles for 5-bromo-1H-pyrrolo[2,3-b]pyridine were not available in the provided search results. The tables are presented to show the typical format of such data.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation synthesis Synthesis & Purification of 5-Nitro-7-Azaindole crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) synthesis->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection mounting Crystal Mounting & Cryo-cooling crystal_selection->mounting diffraction X-ray Diffraction Experiment mounting->diffraction data_acquisition Data Acquisition (Diffraction Images) diffraction->data_acquisition integration Integration & Scaling (h, k, l, I, σ(I)) data_acquisition->integration space_group Space Group Determination integration->space_group solution Structure Solution (Direct Methods) space_group->solution refinement Least-Squares Refinement solution->refinement validation Structure Validation (R-factor, etc.) refinement->validation final_model Final Structural Model (CIF File) validation->final_model publication publication final_model->publication Publication/ Database Deposition

Figure 1. Workflow for Single-Crystal X-ray Structure Determination.

Conclusion

While the specific crystal structure of 5-nitro-7-azaindole remains to be publicly reported, the methodologies for its determination are well-established. This guide provides a detailed framework for the experimental and computational steps required for such a study. The successful crystallization and subsequent X-ray diffraction analysis would yield invaluable data on the molecule's three-dimensional structure, conformation, and intermolecular interactions. This information is paramount for rational drug design, understanding its physicochemical properties, and advancing the development of new therapeutics based on the 7-azaindole scaffold. Researchers are encouraged to consult specialized crystallographic databases for the most current structural information.

References

Safety Operating Guide

Proper Disposal of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound commonly used in pharmaceutical research and development. Adherence to these procedures is essential to ensure personnel safety and environmental compliance.

This compound is classified as a hazardous substance due to its potential toxicity and irritant properties, characteristic of nitro and pyridine-containing compounds.[1] All waste containing this chemical, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors or dust.[2]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[2] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

Proper disposal of this compound waste must comply with all local, state, and federal regulations.[1]

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1] As a nitro compound, it has the potential to be explosive under certain conditions, particularly if it dries out or is subjected to heat, light, friction, or mechanical shock.[3]

  • Waste Collection and Labeling:

    • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

    • The label must clearly identify the contents as "Hazardous Waste" and list "this compound".

    • Clearly indicate the associated hazards (e.g., Toxic, Irritant, Potentially Explosive).

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be cool and away from sources of ignition.[2]

  • Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company for pickup and final disposal.

    • Never pour this compound waste down the drain or dispose of it in regular trash.[2]

    • The recommended method for the disposal of pyridine and its derivatives is rotary kiln incineration at high temperatures (820°C - 1,600°C).[4]

Experimental Protocols

Chemical Destruction of Small Quantities of Aromatic Nitro Compounds (Adapted Protocol):

  • Objective: To reduce the nitro group, rendering the compound less hazardous.

  • Materials:

    • Waste containing this compound

    • Reducing agent (e.g., sodium dithionite or iron powder)

    • Appropriate solvent (e.g., water or a miscible organic solvent)

    • Acid or base for pH adjustment

  • Procedure:

    • In a suitable reaction vessel within a fume hood, dissolve or suspend a small quantity of the waste in an appropriate solvent.

    • Slowly add the reducing agent to the solution while stirring. The reaction may be exothermic.

    • Monitor the reaction to ensure the complete reduction of the nitro group.

    • Once the reaction is complete, neutralize the mixture.

    • The resulting solution must still be treated as hazardous waste and collected for disposal by a licensed contractor.

Note: This is a generalized procedure and must be adapted and tested on a small scale before being applied to larger quantities of waste. Always consult with your institution's EHS department before attempting any chemical treatment of hazardous waste.

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) Segregate Segregate Waste (Avoid Incompatibles) Ventilation->Segregate Collect Collect in Designated Hazardous Waste Container Segregate->Collect Label Label Container Clearly (Contents & Hazards) Collect->Label Store Store in Secure Satellite Accumulation Area Label->Store ContactEHS Contact EHS or Licensed Waste Disposal Vendor Store->ContactEHS Incineration High-Temperature Incineration ContactEHS->Incineration start Start start->PPE

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. The procedures outlined are based on established safety protocols for handling nitro compounds and pyridine derivatives to ensure a safe laboratory environment.

Hazard Summary

  • Pyridine Derivatives : These compounds are often toxic and may be flammable. Minimizing vapor inhalation and skin contact is crucial.[1][2] Work should always be conducted in a well-ventilated area.[1][2]

  • Nitro Compounds : Nitro compounds can pose a risk of explosion and may be sensitive to shock, friction, or heat.[1] Handling requires careful procedures to avoid creating an environment for detonation.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.[1][3]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[1][3] Always inspect gloves for tears or punctures before use.[3]
Body Laboratory CoatA flame-resistant, fully buttoned lab coat should be worn to protect the skin.[1][4]
Respiratory Fume Hood or RespiratorAll handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][3][4]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational plan is vital for the safe handling of this compound.

Step 1: Preparation

  • Don Appropriate PPE : Before entering the lab, ensure all recommended PPE is worn correctly.[5]

  • Ensure Fume Hood is Operational : Verify that the chemical fume hood is functioning correctly.[4]

  • Gather Materials : Collect all necessary equipment and reagents.

Step 2: Handling

  • Weighing : Accurately weigh the compound within the fume hood.

  • Transfer : Carefully transfer the weighed compound to the reaction vessel, avoiding spills and the creation of dust.[6]

Step 3: Cleanup

  • Decontaminate : Clean all glassware and surfaces that have come into contact with the chemical.

  • Waste Disposal : Dispose of all waste in designated, clearly labeled hazardous waste containers.[7]

  • Remove PPE and Wash Hands : Remove PPE in the correct order to avoid contamination and wash hands thoroughly.[6]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: Workflow for the safe handling of the compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste, including the compound itself, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste.[1] Collect these materials in a designated, properly labeled, and sealed hazardous waste container.[3][7]

  • Labeling : The container must be clearly marked with the words "Hazardous Waste," the chemical name, and the approximate percentage of each constituent.[7]

  • Storage : Store the hazardous waste container in a designated, well-ventilated, and cool satellite accumulation area, away from incompatible materials.[1][8]

  • Institutional Procedures : Do not mix waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3] Contact your institution's EHS department to arrange for hazardous waste pickup.[5][9]

Disposal Decision Workflow

start Waste Generated decision Treat as Hazardous Waste? start->decision collect Collect in Labeled, Sealed Container decision->collect Yes store Store in Designated Satellite Accumulation Area collect->store contact Contact EHS for Pickup store->contact end Proper Disposal contact->end

Caption: Decision workflow for the proper disposal of waste.

Emergency Procedures

In the event of accidental exposure, take immediate action.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[3]

  • Skin Contact : Wash the affected area thoroughly with soap and plenty of water.[3] Remove any contaminated clothing.[3] If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill : In case of a small spill within a fume hood, contain it with a non-combustible absorbent material like sand or vermiculite.[1][4] For larger spills, evacuate the area and alert the laboratory supervisor or safety officer.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.